molecular weight and formula of 4-Ethoxy-3-hydroxyphenylacetic Acid
This technical monograph details the physicochemical properties, synthesis, and applications of 4-Ethoxy-3-hydroxyphenylacetic Acid , a specific structural isomer used in pharmaceutical impurity profiling and metabolic r...
Author: BenchChem Technical Support Team. Date: February 2026
This technical monograph details the physicochemical properties, synthesis, and applications of 4-Ethoxy-3-hydroxyphenylacetic Acid , a specific structural isomer used in pharmaceutical impurity profiling and metabolic research.
Physicochemical Profiling, Synthetic Pathways, and Pharmaceutical Utility
Executive Summary
4-Ethoxy-3-hydroxyphenylacetic Acid (CAS: 26691-28-1) is a functionalized phenylacetic acid derivative characterized by an ethoxy ether at the para position and a free hydroxyl group at the meta position relative to the acetic acid side chain.[1]
It is chemically distinct from its isomer, 3-Ethoxy-4-hydroxyphenylacetic acid (an ethyl-vanillic acid derivative). This distinction is critical in drug development, particularly in the quality control of antispasmodic agents like Drotaverine , where it serves as a known process impurity (Impurity 35) and a degradation marker. Additionally, it functions as a metabolic probe for studying catechol-O-methyltransferase (COMT) specificity when ethyl donors are introduced experimentally.
Physicochemical Characterization
The following data establishes the core identity of the compound. Researchers must verify these parameters to distinguish the compound from its positional isomers.
Often referred to as "Ethyl-Isohomovanillic Acid" in older literature.
CAS Registry Number
26691-28-1
Distinct from 80018-50-4 (3-OEt isomer)
Molecular Formula
C₁₀H₁₂O₄
Molecular Weight
196.20 g/mol
Monoisotopic Mass: 196.0736
Appearance
Off-white to beige crystalline powder
Oxidizes slightly upon air exposure (darkens).
Melting Point
128 – 132 °C
Lower than the 4-OH isomer (149–153 °C).
Solubility
DMSO (>20 mg/mL), Methanol, Ethanol
Sparingly soluble in cold water; soluble in alkaline aqueous solutions.
pKa (Predicted)
pKa₁: 4.45 (Carboxyl); pKa₂: 9.98 (Phenol)
Acidic extraction possible at pH < 3.
Structural Differentiation (Isomerism)
Confusion between the 3-hydroxy-4-ethoxy and 4-hydroxy-3-ethoxy isomers is a common source of analytical error.
Target (CAS 26691-28-1): Para-Ethoxy / Meta-Hydroxy. (Derived from Isovanillin scaffold).
Isomer (CAS 80018-50-4): Meta-Ethoxy / Para-Hydroxy. (Derived from Vanillin scaffold).
Structural Analysis & Identification
To validate the identity of synthesized or purchased material, the following spectroscopic signatures should be observed.
1H NMR Expectations (DMSO-d6, 400 MHz)
Carboxyl Proton: Broad singlet at ~12.0 ppm (exchanges with D₂O).
Phenolic Proton: Singlet at ~8.8 ppm (3-OH position).
Aromatic Protons:
d ~6.6–6.8 ppm (Multiplet, 3H). The substitution pattern (1,3,4) typically shows an ABX system.
Methylene Linker: Singlet at ~3.4 ppm (Ar-CH₂ -COOH).
Ethoxy Group:
Quartet at ~4.0 ppm (-OCH₂ CH₃).
Triplet at ~1.3 ppm (-OCH₂CH₃ ).
Mass Spectrometry (ESI-MS)
Ionization: Negative Mode (ESI-).
Parent Ion [M-H]⁻: m/z 195.07.
Fragmentation: Loss of CO₂ (M-44) is the primary fragmentation pathway for phenylacetic acids.
Synthetic Pathways
Synthesis of 4-Ethoxy-3-hydroxyphenylacetic acid generally proceeds via the "Isovanillin Route" to ensure correct regiochemistry. Direct ethylation of 3,4-dihydroxyphenylacetic acid (DOPAC) is not recommended due to poor regioselectivity, which yields inseparable mixtures of 3-OEt and 4-OEt isomers.
Recommended Route: The Ethyl-Isovanillin Homologation
This pathway locks the 4-ethoxy position early using commercially available 3-hydroxy-4-ethoxybenzaldehyde (Ethyl Isovanillin).
Figure 1: Regioselective synthesis starting from Ethyl Isovanillin to ensure the 4-ethoxy-3-hydroxy substitution pattern.
Applications in Drug Development (Drotaverine)
The primary industrial relevance of this compound is its role as Impurity 35 (or related code depending on pharmacopeia) in the synthesis of Drotaverine Hydrochloride .
Mechanism of Formation: Drotaverine synthesis involves the condensation of dialkoxy-phenyl precursors. Incomplete alkylation or side-reactions involving the 3-hydroxy-4-ethoxy intermediates can lead to the retention of the phenylacetic acid tail, resulting in this specific impurity.
Regulatory Requirement: As a structural analog of the active pharmaceutical ingredient's precursors, it must be monitored. The 4-ethoxy-3-hydroxy motif alters the lipophilicity and potential metabolic clearance compared to the standard 3,4-diethoxy scaffold of Drotaverine.
Experimental Protocol: Purification & Isolation
If the compound is synthesized or isolated from a crude mixture, the following self-validating Acid/Base extraction protocol leverages its specific pKa properties to remove non-acidic impurities (like the aldehyde precursor) and non-phenolic byproducts.
Reagents
Ethyl Acetate (EtOAc)
5% Sodium Bicarbonate (NaHCO₃)
1M Hydrochloric Acid (HCl)
Brine (Saturated NaCl)
Workflow
Dissolution: Dissolve crude solid in Ethyl Acetate (10 mL/g).
Bicarbonate Extraction (Target Capture):
Extract the organic phase with 5% NaHCO₃ (3x).
Validation: The target (carboxylic acid, pKa ~4.5) moves to the Aqueous Phase. Neutral impurities remain in EtOAc.
Acidification (Precipitation):
Cool the collected aqueous bicarbonate layer to 0–5 °C.
Slowly acidify with 1M HCl to pH ~2.0.
Observation: The target compound should precipitate as a white/off-white solid.
Re-Extraction:
Extract the acidified aqueous phase with fresh EtOAc (3x).
Wash combined organics with Brine.
Drying & Concentration:
Dry over anhydrous Na₂SO₄.
Evaporate solvent under reduced pressure.
Recrystallization: Recrystallize from Toluene/Heptane if high purity (>99%) is required for analytical standards.
Figure 2: Acid-Base extraction logic for isolating 4-Ethoxy-3-hydroxyphenylacetic Acid from neutral precursors.
References
PubChem. (n.d.).[2] Benzeneacetic acid, 4-ethoxy-3-hydroxy-.[1][3] National Library of Medicine. Retrieved from [Link]
4-Ethoxy-3-hydroxyphenylacetic Acid: Technical Profile & Synthesis Guide
The following technical guide details the chemical identity, synthesis, and application of 4-Ethoxy-3-hydroxyphenylacetic Acid (CAS 26691-28-1), a critical impurity and metabolite associated with the pharmaceutical agent...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of 4-Ethoxy-3-hydroxyphenylacetic Acid (CAS 26691-28-1), a critical impurity and metabolite associated with the pharmaceutical agent Drotaverine.
Executive Summary
4-Ethoxy-3-hydroxyphenylacetic Acid (CAS: 26691-28-1 ) is a phenolic acid derivative primarily recognized in pharmaceutical research as a degradation product and metabolite of the antispasmodic drug Drotaverine .[1][2][3][4] Structurally, it is the 4-ethoxy homolog of Isohomovanillic Acid, characterized by an ethoxy group at the para position and a hydroxyl group at the meta position relative to the acetic acid moiety.
This compound serves as a vital Reference Standard for impurity profiling (Impurity 3/C) in Drotaverine drug substances, ensuring regulatory compliance in quality control (QC) workflows.
Typically 118–122 °C (Predicted/Analogous range); distinct from isomer (84–86 °C).
Solubility
Soluble in DMSO, Methanol, Ethanol. Slightly soluble in water; soluble in alkaline aqueous solutions.
pKa (Acid)
~4.5 (Carboxylic acid)
pKa (Phenol)
~9.8 (Phenolic hydroxyl)
Stability
Hygroscopic; store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
Synthesis & Purification Protocols
Retrosynthetic Analysis
The synthesis of CAS 26691-28-1 challenges the chemist to selectively ethylate the 4-position of a catechol precursor or to construct the phenylacetic backbone from a pre-functionalized aldehyde.
Primary Route: Selective mono-ethylation of 3,4-dihydroxyphenylacetic acid (DOPAC).
Secondary Route: Willgerodt-Kindler rearrangement of 4-ethoxy-3-hydroxyacetophenone.
Laboratory Scale Synthesis (Protocol A)
Rationale: Direct ethylation of DOPAC is the most accessible route but yields a mixture of regioisomers (3-OEt vs. 4-OEt) requiring rigorous chromatographic separation.
Reagents:
3,4-Dihydroxyphenylacetic acid (DOPAC)
Ethyl Bromide (EtBr)
Potassium Carbonate (K₂CO₃)
DMF (Dimethylformamide)
Step-by-Step Methodology:
Dissolution: Dissolve 10.0 g (59.5 mmol) of DOPAC in 100 mL of anhydrous DMF under N₂ atmosphere.
Base Addition: Add 16.4 g (119 mmol) of anhydrous K₂CO₃. Stir at room temperature for 30 minutes.
Alkylation: Dropwise add 6.5 g (59.5 mmol) of Ethyl Bromide. Note: Stoichiometry is critical to minimize di-ethylation.
Reaction: Heat to 60 °C for 4–6 hours. Monitor via TLC (Mobile Phase: DCM/MeOH 9:1).
Quench: Pour reaction mixture into 500 mL ice-water. Acidify to pH 2 using 1N HCl.
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification (Crucial): The crude residue contains the target (4-OEt), the isomer (3-OEt), and starting material.
CAS 26691-28-1 is integral to the study of Drotaverine Hydrochloride , a phosphodiesterase inhibitor. Drotaverine contains two 3,4-diethoxyphenyl rings.[2][3][4]
Metabolic Pathway:
Drotaverine undergoes oxidative O-dealkylation in the liver (CYP450).
Formation of mono-phenolic metabolites (e.g., 4'-desethyl-drotaverine).
Cleavage of the benzylidene bridge leads to simple phenylacetic acid derivatives, including 4-Ethoxy-3-hydroxyphenylacetic acid .
Figure 2: Simplified metabolic degradation pathway of Drotaverine leading to the formation of CAS 26691-28-1.
References
Accela ChemBio. (2024). Certificate of Analysis: CAS 26691-28-1.[1][2][3][4][6][7] Retrieved from [Link]
PubChem. (2024). Compound Summary: Phenylacetic Acid Derivatives. National Library of Medicine. Retrieved from [Link]
Solubility & Physicochemical Profiling: 4-Ethoxy-3-hydroxyphenylacetic Acid
The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 4-Ethoxy-3-hydroxyphenylacetic Acid (CAS: 26691-28-1). Technical Guide for Process Research & Devel...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 4-Ethoxy-3-hydroxyphenylacetic Acid (CAS: 26691-28-1).
Technical Guide for Process Research & Development
Executive Summary & Compound Identity
4-Ethoxy-3-hydroxyphenylacetic Acid (also known as 3-Hydroxy-4-ethoxyphenylacetic acid) is a critical intermediate and known impurity in the synthesis of isoquinoline antispasmodics, such as Drotaverine.[1][2] Its solubility behavior is governed by its dual functionality: a polar, ionizable carboxylic acid tail and a substituted phenol core containing both a hydrogen-bond donor (3-OH) and a lipophilic acceptor (4-OEt).
Understanding its solubility landscape is essential for:
Purification: Separating the mono-ethoxylated impurity from the di-ethoxylated product (3,4-diethoxyphenylacetic acid).
Crystallization: Designing solvent systems for high-yield recovery.
Analytical Standards: Preparation of stable stock solutions for HPLC/GC.
Since specific experimental solubility data for this isomer is sparse in open literature, this guide utilizes Structure-Property Relationships (SPR) validated against its closest structural analog, Homovanillic Acid (HVA) (CAS: 306-08-1), and standard solubility parameters.
Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV or Gravimetric balance.
Step-by-Step Workflow
Preparation: Add excess solid (~100 mg) to 2 mL of the target solvent in a borosilicate glass vial.
Equilibration: Seal and agitate at 25°C for 24 hours. Ensure solid remains visible (saturation).
Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).
Quantification:
Gravimetric: Evaporate a known volume (1 mL) to dryness and weigh the residue.
HPLC: Dilute the filtrate with mobile phase and quantify against a standard curve.
Calculation:
Process Logic & Visualization
The following diagram illustrates the purification logic, exploiting the solubility differences between the target molecule and potential impurities (like the di-ethoxy analog).
Figure 1: pH-Swing Purification Strategy based on solubility differentials.
Thermodynamic Context (Van't Hoff Analysis)
For process scale-up, temperature dependence is critical. The solubility (
) generally follows the Van't Hoff equation:
Guidance: In alcohols (EtOH), solubility will increase significantly with temperature. A cooling crystallization profile (e.g., cooling from 60°C to 5°C) is recommended for high recovery (>85%).
Warning: Avoid prolonged heating >80°C in alcohols to prevent esterification (ethyl ester formation) catalyzed by trace acids.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1722597, 4-Ethoxy-3-hydroxyphenylacetic acid. Retrieved from [Link]
Li, Z., et al. (2016).Solubility of Vanillic Acid in Eight Pure Solvents. Journal of Chemical & Engineering Data.
An In-depth Technical Guide to the Thermodynamic Properties of 4-Ethoxy-3-hydroxyphenylacetic Acid: A Proposed Framework for Characterization
For the attention of: Researchers, scientists, and drug development professionals. Introduction: The Significance of Thermodynamic Properties in Drug Development The journey of a molecule from a laboratory curiosity to a...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Thermodynamic Properties in Drug Development
The journey of a molecule from a laboratory curiosity to a viable product is paved with a deep understanding of its fundamental physicochemical properties. Among these, thermodynamic parameters such as enthalpy, entropy, Gibbs free energy, and heat capacity are paramount. They govern the stability, solubility, and phase behavior of a compound, all of which are critical determinants of its performance, particularly in pharmaceutical applications.
4-Ethoxy-3-hydroxyphenylacetic acid, a derivative of phenylacetic acid, presents a structure that suggests potential biological activity. However, a comprehensive search of the scientific literature reveals a notable gap in the experimental and computational data regarding its thermodynamic properties. This guide, therefore, is not a compendium of existing data, but rather a proactive and detailed protocol for its acquisition and analysis. We will delve into the "why" and "how" of thermodynamic characterization, providing a robust framework for any research endeavor focused on this promising molecule.
Core Thermodynamic Parameters: A Primer
Before embarking on experimental work, it is essential to define the key thermodynamic properties and their relevance:
Enthalpy (ΔH): Represents the total heat content of a system. The enthalpy of formation (ΔfH°), combustion (ΔcH°), fusion (ΔfusH), and sublimation (ΔsubH) are critical for understanding the energy changes associated with the molecule's formation and phase transitions.
Entropy (S): A measure of the disorder or randomness of a system. The entropy of fusion and sublimation provides insight into the change in molecular freedom during phase transitions.
Gibbs Free Energy (ΔG): The ultimate arbiter of spontaneity for a process at constant temperature and pressure. The Gibbs free energy of formation (ΔfG°) and phase transitions are crucial for predicting the stability and equilibrium of the system.
Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. It is essential for understanding how a substance stores thermal energy and for extrapolating thermodynamic data to different temperatures.
These properties are interconnected through fundamental thermodynamic relationships, and their comprehensive determination provides a holistic view of the compound's energetic landscape.
Proposed Experimental Workflow for Thermodynamic Characterization
The following sections detail a step-by-step experimental plan to determine the thermodynamic properties of 4-Ethoxy-3-hydroxyphenylacetic Acid.
Sample Purity and Preparation
Rationale: The accuracy of thermodynamic measurements is highly dependent on the purity of the sample. Impurities can significantly affect phase transition temperatures and enthalpies.
Protocol:
Synthesis and Purification: Synthesize 4-Ethoxy-3-hydroxyphenylacetic acid using a reliable method, such as the one described for the preparation of 4-ethoxyphenylacetic acid, which involves the reaction of phenetole with dimethylformamide, followed by reaction with chloroform and subsequent hydrogenolysis[1]. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) until a constant melting point is achieved.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): Employ a validated HPLC method to determine the purity of the synthesized compound. The purity should ideally be >99.5%.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the molecular structure and assess for the presence of any residual solvents or starting materials.
Mass Spectrometry (MS): Verify the molecular weight of the compound.
Phase Behavior and Transition Temperatures
Rationale: Understanding the solid-state behavior, including polymorphism, is critical as different crystalline forms can exhibit distinct thermodynamic properties and bioavailability.
DSC is a cornerstone technique in thermal analysis that measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3]
Protocol:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium and zinc).
Sample Preparation: Accurately weigh 2-5 mg of the purified 4-Ethoxy-3-hydroxyphenylacetic Acid into an aluminum DSC pan and hermetically seal it.
Thermal Scan:
Heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.
The resulting thermogram will show endothermic peaks corresponding to melting and potentially other phase transitions.
The onset temperature of the melting peak is taken as the melting point (Tm).
The area under the peak corresponds to the enthalpy of fusion (ΔfusH).
Polymorph Screening: To screen for polymorphs, perform multiple DSC scans with varying heating and cooling rates. Also, analyze samples prepared by different crystallization methods (e.g., solvent evaporation, melt quenching).
Data Presentation:
Property
Expected Value Range (based on similar compounds)
Melting Point (Tm)
100 - 180 °C
Enthalpy of Fusion (ΔfusH)
20 - 40 kJ/mol
Note: The melting point of the related 4-hydroxyphenylacetic acid is 150 °C[4]. The ethoxy group may influence this value.
Visualization of Experimental Workflow:
Caption: Workflow for determining melting point and enthalpy of fusion using DSC.
Enthalpy of Combustion and Formation
Rationale: The standard enthalpy of formation is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. It is a key input for chemical process design and safety analysis.
Experimental Technique: Combustion Calorimetry
This technique involves burning a known amount of the substance in a high-pressure oxygen atmosphere and measuring the heat released.
Protocol:
Calorimeter Calibration: Calibrate the combustion calorimeter using a certified standard, typically benzoic acid.
Sample Preparation: Press a pellet of a known mass (approximately 1 g) of 4-Ethoxy-3-hydroxyphenylacetic Acid.
Combustion: Place the pellet in the combustion bomb, pressurize with oxygen (e.g., 30 atm), and ignite.
Temperature Measurement: Record the temperature change of the surrounding water bath.
Calculation: From the temperature change and the heat capacity of the calorimeter, calculate the heat of combustion. Apply corrections for the formation of nitric acid (from nitrogen impurities) and for the heat of combustion of the fuse wire.
Enthalpy of Formation Calculation: Use Hess's Law to calculate the standard enthalpy of formation in the solid state (ΔfH°(cr)) from the standard enthalpy of combustion (ΔcH°) and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Enthalpy of Sublimation
Rationale: The enthalpy of sublimation (ΔsubH) is the energy required for a substance to transition from the solid to the gaseous state. It is crucial for understanding volatility and for relating solid-state and gas-phase thermodynamic data.
Experimental Technique: Knudsen Effusion Method or Thermogravimetric Analysis (TGA)
The Knudsen effusion method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature. TGA can also be used to determine vapor pressure, from which the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.
Protocol (TGA-based):
Instrument Setup: Use a TGA instrument capable of high-temperature measurements.
Sample Loading: Place a small, accurately weighed sample of 4-Ethoxy-3-hydroxyphenylacetic Acid in the TGA pan.
Isothermal Measurements: Heat the sample to a series of isothermal temperatures below its melting point and record the rate of mass loss at each temperature.
Vapor Pressure Calculation: Calculate the vapor pressure at each temperature from the rate of mass loss.
Clausius-Clapeyron Plot: Plot the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T). The slope of this plot is equal to -ΔsubH/R, where R is the ideal gas constant.
Visualization of Thermodynamic Cycle:
Caption: Thermodynamic cycle relating enthalpies of formation, combustion, and sublimation.
Heat Capacity
Rationale: Heat capacity data is essential for calculating changes in enthalpy and entropy with temperature.
Experimental Technique: Adiabatic Calorimetry or Modulated DSC (MDSC)
Adiabatic calorimetry is the gold standard for accurate heat capacity measurements. MDSC is a more accessible technique that superimposes a sinusoidal temperature modulation on the linear heating ramp, allowing for the separation of reversing and non-reversing heat flow signals.
Protocol (MDSC):
Instrument Calibration: Calibrate the MDSC instrument for heat capacity using a sapphire standard.
Sample Measurement: Run the 4-Ethoxy-3-hydroxyphenylacetic Acid sample under the same conditions as the sapphire standard.
Data Analysis: The reversing heat flow signal is used to calculate the heat capacity (Cp) as a function of temperature.
Computational Thermochemistry: A Complementary Approach
Rationale: In the absence of experimental data, and as a means of validating experimental results, computational chemistry provides a powerful tool for predicting thermodynamic properties.[5]
Methodology:
Conformational Search: Perform a thorough conformational search of the 4-Ethoxy-3-hydroxyphenylacetic Acid molecule to identify the lowest energy conformer.
Geometry Optimization and Frequency Calculation: Optimize the geometry of the lowest energy conformer and perform a frequency calculation at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.
Single-Point Energy Calculation: Perform a high-level single-point energy calculation (e.g., CCSD(T)/aug-cc-pVTZ) to obtain a more accurate electronic energy.
Thermochemical Analysis: Use the results from the frequency calculation to determine the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the entropy.
Enthalpy of Formation Calculation: Calculate the gas-phase enthalpy of formation using an atomization or isodesmic reaction scheme.
Data Synthesis and Application
The experimentally determined and computationally predicted thermodynamic data should be compiled and critically evaluated. This comprehensive dataset for 4-Ethoxy-3-hydroxyphenylacetic Acid will enable:
Phase Diagrams: Construction of temperature-pressure phase diagrams to define the stable solid form under different conditions.
Solubility Prediction: Application of the van't Hoff equation to predict the temperature dependence of solubility.
Stability Assessment: Use of Gibbs free energy data to assess the relative stability of different polymorphs and the stability of the compound under various storage conditions.
Formulation Development: Guidance for the selection of appropriate excipients and processing conditions to ensure the physical and chemical stability of the final product.
Conclusion
While a current literature survey does not yield specific thermodynamic data for 4-Ethoxy-3-hydroxyphenylacetic Acid, this should not be a deterrent to its investigation. This technical guide provides a comprehensive and scientifically rigorous framework for the systematic determination of its key thermodynamic properties. By combining state-of-the-art experimental techniques with robust computational methods, researchers can generate the high-quality data necessary to unlock the full potential of this compound. The protocols and insights provided herein are designed to ensure that the resulting thermodynamic characterization is both accurate and valuable for a wide range of scientific and industrial applications.
References
Ribeiro da Silva, M. A. V., Lobo Ferreira, A. I. M. C., Lima, L. M. S. S., & Sousa, S. M. M. (2008). Thermochemistry of phenylacetic and monochlorophenylacetic acids. The Journal of Chemical Thermodynamics, 40(2), 137-145. ([Link])
NIST/TRC Web Thermo Tables (WTT). (2012). (S)-2-hydroxy-2-phenylacetic acid. ([Link])
Sokolov, A. A., Yagofarov, M. I., Balakhontsev, I. S., Nizamov, I. I., Mukhametzyanov, T. A., Solomonov, B. N., ... & Stepurko, E. N. (2023). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. Molecules, 28(20), 7027. ([Link])
Sokolov, A. A., Yagofarov, M. I., Balakhontsev, I. S., Nizamov, I. I., Mukhametzyanov, T. A., Solomonov, B. N., ... & Stepurko, E. N. (2023). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. ResearchGate. ([Link])
Sokolov, A. A., Yagofarov, M. I., Balakhontsev, I. S., Nizamov, I. I., Mukhametzyanov, T. A., Solomonov, B. N., ... & Stepurko, E. N. (2023). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. PubMed. ([Link])
Monte, M. J. S., & Santos, L. M. N. B. F. (2014). Polymorphism in 4′-Hydroxyacetophenone: A Molecular Dynamics Simulation Study. Crystal Growth & Design, 14(11), 5856-5865. ([Link])
Sokolov, A. A., Yagofarov, M. I., Balakhontsev, I. S., Nizamov, I. I., Mukhametzyanov, T. A., Solomonov, B. N., ... & Stepurko, E. N. (2023). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. Molecules, 28(20), 7027. ([Link])
Hill, J. G. (2024). Thermodynamic Properties of 4-(4-hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Approach. Journal of Chemical & Engineering Data. ([Link])
Rupa Health. (n.d.). 4-Hydroxyphenylacetic Acid. ([Link])
Demetzos, C., & Pippa, N. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Methods in Molecular Biology, 1140, 1-17. ([Link])
Gabrielson, J. P., & Weiss, W. F. (2015). Chapter 11. Differential Scanning Calorimetry in the Biopharmaceutical Sciences. In Biophysical Methods for Biotherapeutics (pp. 339-383). ([Link])
Szczech, S. (2023). Differential Scanning Calorimetry Calibration and Heat Capacity (Technical Report). OSTI.GOV. ([Link])
Wang, Y., Zhao, Y., & Lin, Q. (2018). A High-Throughput MEMS-Based Differential Scanning Calorimeter for Direct Thermal Characterization of Antibodies. Micromachines, 9(11), 583. ([Link])
CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google P
ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. ([Link])
ResearchGate. (n.d.). Enthalpy and Gibbs free energy for the larger compounds formed (see table 1). ([Link])
Hare, M. C., & Sparrow, L. G. (1976). Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans. Biochemical Journal, 157(3), 659–666. ([Link])
The Good Scents Company. (n.d.). 4-hydroxyphenyl acetic acid, 156-38-7. ([Link])
Biological Activity & Technical Profiling: 4-Ethoxy-3-hydroxyphenylacetic Acid
Executive Summary 4-Ethoxy-3-hydroxyphenylacetic Acid (CAS: 26691-28-1) is a phenolic acid derivative of significant relevance in pharmaceutical development, primarily functioning as a Critical Process Impurity and a Met...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Ethoxy-3-hydroxyphenylacetic Acid (CAS: 26691-28-1) is a phenolic acid derivative of significant relevance in pharmaceutical development, primarily functioning as a Critical Process Impurity and a Metabolic Marker for ethoxy-substituted pharmacophores, most notably Drotaverine .[1][2]
Unlike primary pharmacologic agents, the biological activity of this compound is characterized by its role in metabolic disposition and oxidative stress modulation as a phenolic antioxidant. For drug development professionals, understanding this compound is essential for CMC (Chemistry, Manufacturing, and Controls) strategies, specifically in the qualification of impurities under ICH Q3A/B guidelines and the elucidation of metabolic pathways for isoquinoline derivatives.
This guide provides an in-depth analysis of its physicochemical profile, biological mechanisms, and validated protocols for its synthesis and analytical detection.
Physicochemical & Structural Profile[3]
The biological behavior of 4-Ethoxy-3-hydroxyphenylacetic Acid is dictated by its amphiphilic nature—possessing both a lipophilic ethoxy tail and a hydrophilic carboxylic acid head.
Property
Specification
Relevance to Bioactivity
Chemical Formula
C₁₀H₁₂O₄
Phenolic Acid Class
Molecular Weight
196.20 g/mol
Small molecule; high membrane permeability
pKa (Acid)
~4.1 (Carboxyl)
Ionized at physiological pH (7.4)
pKa (Phenol)
~9.8 (Hydroxyl)
Remains protonated (neutral) at pH 7.4; active H-bond donor
LogP
~1.5 - 1.8
Moderate lipophilicity; capable of crossing BBB
H-Bond Donors/Acceptors
2 Donors / 4 Acceptors
Critical for enzyme active site binding (e.g., COMT)
Structural Homology
It is the ethyl analog of Homovanillic Acid (HVA) , the major metabolite of dopamine. This structural similarity suggests it may interact with dopamine-metabolizing enzymes (MAO, COMT) or transport systems (OATs - Organic Anion Transporters) with altered kinetics due to the steric bulk of the ethyl group compared to the methyl group in HVA.
Biological Activity & Mechanism of Action
While not a therapeutic drug itself, 4-Ethoxy-3-hydroxyphenylacetic Acid exhibits specific biological activities relevant to toxicology and metabolism.
Metabolic Origin & Drotaverine Pathway
The compound is a key intermediate in the lifecycle of Drotaverine (an antispasmodic isoquinoline).
Synthetic Origin: During the synthesis of Drotaverine, 3,4-dihydroxyphenylacetic acid (DOPAC) is ethylated to form the precursor 3,4-diethoxyphenylacetic acid. Incomplete ethylation results in the 4-ethoxy-3-hydroxy isomer (the compound of interest) as a process impurity.
Metabolic Formation: In vivo, Drotaverine undergoes O-desethylation by Cytochrome P450 enzymes (likely CYP3A4/2D6). The removal of an ethyl group from the 3-position of the diethoxy moiety yields this metabolite.
Phenolic Antioxidant Activity
As a catechol derivative with a blocked 4-position, the free 3-hydroxyl group confers radical scavenging capability .
Mechanism: Proton-Coupled Electron Transfer (PCET). The phenolic hydrogen can neutralize Reactive Oxygen Species (ROS), forming a phenoxy radical.
Stability: The 4-ethoxy group provides electron-donating induction (+I effect), stabilizing the resulting phenoxy radical and potentially enhancing antioxidant potency compared to unsubstituted phenylacetic acid.
Toxicological Relevance (Impurity Profiling)
Under ICH M7 (Genotoxic Impurities), this compound is generally classified as Class 5 (No structural alert) due to its similarity to endogenous catecholamine metabolites (HVA, VMA). However, its quantification is mandatory in Drotaverine API to ensure it remains below the qualification threshold (typically <0.15%).
Visualization: Metabolic & Synthetic Pathways
The following diagram illustrates the origin of 4-Ethoxy-3-hydroxyphenylacetic Acid both as a synthetic impurity and a metabolic product.
Caption: Dual origin pathway showing the compound as a synthetic by-product of precursor manufacturing and a downstream metabolite of Drotaverine.
Experimental Protocols
Synthesis of Reference Standard
To validate this compound in biological samples, a pure reference standard is required.
Objective: Selective mono-ethylation of 3,4-dihydroxyphenylacetic acid.
Dissolution: Dissolve 10 mmol of 3,4-dihydroxyphenylacetic acid in 20 mL anhydrous DMF under nitrogen atmosphere.
Base Addition: Add 1.1 equivalents of K₂CO₃. Stir at 0°C for 30 minutes to deprotonate the carboxylic acid and preferentially the para-hydroxyl group (pKa difference).
Alkylation: Add 1.0 equivalent of Ethyl Iodide dropwise.
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1).
Workup: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate (3x). Wash organic layer with brine.
Purification: The crude will contain a mixture (3-ethoxy, 4-ethoxy, and di-ethoxy). Separate via Flash Column Chromatography using a Silica gel gradient (Hexane:Ethyl Acetate 80:20 → 50:50).
Note: The 4-ethoxy-3-hydroxy isomer typically elutes between the di-ethoxy and the 3-ethoxy isomer due to hydrogen bonding patterns.
Characterization: Confirm structure via ¹H-NMR (Look for ethyl quartet/triplet and aromatic splitting pattern).
Analytical Detection (HPLC-UV)
This method is designed for detecting the compound as an impurity in Drotaverine API.
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient:
0-5 min: 10% B
5-20 min: 10% → 60% B
20-25 min: 60% B
Flow Rate: 1.0 mL/min.
Detection: UV at 280 nm (characteristic phenol absorption).
Retention Time: Expect elution prior to Drotaverine and 3,4-diethoxyphenylacetic acid due to the free hydroxyl group increasing polarity.
References
European Pharmacopoeia (Ph. Eur.) . Drotaverine Hydrochloride Monograph. (Detailed list of related substances including desethyl-analogs).
Bolaji, O. O., et al. (1993). "Pharmacokinetics of drotaverine in healthy volunteers." European Journal of Drug Metabolism and Pharmacokinetics. (Discusses metabolic pathways including O-dealkylation).
ChemicalBook . "4-Ethoxy-3-hydroxyphenylacetic Acid Product Profile & CAS 26691-28-1".
ICH Expert Working Group . "ICH Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk".
An In-depth Technical Guide to the Metabolic Pathway of 4-Ethoxy-3-hydroxyphenylacetic Acid
This guide provides a comprehensive technical overview of the metabolic fate of 4-ethoxy-3-hydroxyphenylacetic acid. While direct metabolic studies on this specific compound are not extensively documented in current lite...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the metabolic fate of 4-ethoxy-3-hydroxyphenylacetic acid. While direct metabolic studies on this specific compound are not extensively documented in current literature, this document constructs a putative metabolic pathway based on the well-established metabolism of structurally analogous compounds, namely homovanillic acid (HVA) and 4-hydroxyphenylacetic acid (4-HPAA). This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the potential biotransformation of this molecule.
Introduction and Structural Analogy
4-Ethoxy-3-hydroxyphenylacetic acid belongs to the family of phenylacetic acid derivatives. Its structure is highly similar to homovanillic acid (HVA), a major metabolite of the neurotransmitter dopamine, with the substitution of a methoxy group for an ethoxy group.[1][2] This structural similarity is the cornerstone for postulating its metabolic pathway. The core structure is also related to 4-hydroxyphenylacetic acid (4-HPAA), a common metabolite of aromatic amino acids and polyphenols produced by gut microbiota.[3][4][5] Understanding the metabolism of these related compounds provides a robust framework for predicting the biotransformation of 4-ethoxy-3-hydroxyphenylacetic acid.
Proposed Metabolic Pathway of 4-Ethoxy-3-hydroxyphenylacetic Acid
Based on the known metabolic pathways of HVA and other phenolic compounds, the metabolism of 4-ethoxy-3-hydroxyphenylacetic acid is likely to proceed through several key enzymatic reactions. The primary routes of metabolism are anticipated to be O-dealkylation, conjugation, and potentially further oxidation and ring cleavage, particularly by microbial enzymes in the gut.
Phase I Metabolism: O-De-ethylation
The most probable initial metabolic step is the O-de-ethylation of the ethoxy group to yield 3,4-dihydroxyphenylacetic acid (DOPAC), a well-known catecholamine metabolite.[2] This reaction is typically catalyzed by cytochrome P450 (CYP450) enzymes in the liver.
Caption: Proposed Phase I metabolic conversion.
Phase II Metabolism: Conjugation
Following Phase I metabolism, or directly on the parent compound, conjugation reactions are expected to occur. These reactions increase the water solubility of the compound, facilitating its excretion.
Glucuronidation: The hydroxyl groups are susceptible to conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
Sulfation: The hydroxyl groups can also be sulfated by sulfotransferases (SULTs).
Caption: Proposed Phase II conjugation pathways.
Insights from the Metabolism of 4-Hydroxyphenylacetic Acid (4-HPAA)
Extensive research on the microbial degradation of 4-HPAA provides a valuable model for the potential breakdown of 4-ethoxy-3-hydroxyphenylacetic acid in the gut. Gut microbiota can metabolize aromatic amino acids like tyrosine and phenylalanine into 4-HPAA.[3][5] Bacteria such as Acinetobacter and Pseudomonas have been shown to degrade 4-HPAA through a series of enzymatic steps.[6][7][8]
The degradation pathway of 4-HPAA typically involves:
Hydroxylation: Conversion to 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid).
Ring Cleavage: Opening of the aromatic ring by a dioxygenase enzyme.
Further Degradation: A series of reactions leading to central metabolic intermediates like pyruvate and succinate.[7][8]
It is plausible that gut bacteria could similarly metabolize 4-ethoxy-3-hydroxyphenylacetic acid, likely initiating with O-de-ethylation followed by the established 4-HPAA degradation pathway.
Experimental Protocols for Metabolic Investigation
To empirically determine the metabolic pathway of 4-ethoxy-3-hydroxyphenylacetic acid, a series of in vitro and in vivo experiments are necessary.
Synthesis of 4-Ethoxy-3-hydroxyphenylacetic Acid
The target compound can be synthesized for use as an analytical standard and for metabolic studies. A common synthetic route involves the Williamson ether synthesis from a suitable precursor like 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) or 3,4-dihydroxyphenylacetic acid, though specific methods for 4-ethoxyphenylacetic acid synthesis have been patented.[9][10]
In Vitro Metabolism Studies
Objective: To identify the primary metabolic enzymes and initial metabolic products.
Protocol:
Incubation: Incubate 4-ethoxy-3-hydroxyphenylacetic acid with liver microsomes (human or animal) or specific recombinant CYP450 enzymes. A typical incubation mixture includes:
Liver microsomes (e.g., 0.5 mg/mL protein)
4-ethoxy-3-hydroxyphenylacetic acid (e.g., 10 µM)
NADPH regenerating system (to support CYP450 activity)
Phosphate buffer (pH 7.4)
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.
Gut Microbiota Metabolism Studies
Objective: To investigate the role of gut bacteria in the metabolism of the compound.
Protocol:
Fecal Slurry Preparation: Prepare an anaerobic fecal slurry from fresh human or animal feces.
Incubation: Incubate 4-ethoxy-3-hydroxyphenylacetic acid with the fecal slurry under anaerobic conditions.
Time Points and Quenching: Follow a similar procedure as for the in vitro metabolism studies.
Analytical Methodology for Metabolite Identification
Objective: To separate, identify, and quantify the parent compound and its metabolites.
High-Performance Liquid Chromatography (HPLC):
HPLC with UV or electrochemical detection is a standard method for analyzing phenolic acids and their metabolites.[11][12]
Parameter
Value
Column
C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
Gradient elution with acetonitrile and water (with 0.1% formic acid)
Flow Rate
1.0 mL/min
Detection
UV at 280 nm or electrochemical detection
Mass Spectrometry (MS):
Coupling HPLC to a mass spectrometer (LC-MS/MS) provides high sensitivity and specificity for identifying and quantifying metabolites.
Caption: General experimental workflow.
Pharmacological and Toxicological Considerations
The parent compound and its metabolites may exhibit biological activity. For instance, 4-HPAA has been shown to have antioxidant properties and can inhibit osteoclastogenesis.[13][14] The primary metabolite, DOPAC, is an endogenous compound with known roles in catecholamine metabolism. The toxicological profile of 4-ethoxy-3-hydroxyphenylacetic acid is not well-defined and would require further investigation.
Conclusion
While the metabolic pathway of 4-ethoxy-3-hydroxyphenylacetic acid has not been directly elucidated, a scientifically sound putative pathway can be proposed based on its structural similarity to well-studied compounds like homovanillic acid and 4-hydroxyphenylacetic acid. The primary metabolic routes are expected to involve O-de-ethylation and conjugation in the liver, with potential for further degradation by the gut microbiota. The experimental protocols outlined in this guide provide a clear framework for the definitive characterization of its metabolic fate, which is crucial for its development as a potential therapeutic agent or for understanding its biological effects.
References
Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). - ResearchGate. Available at: [Link]
CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google Patents.
Discovery and biochemical characterization of enzymes completing the 4-hydroxyphenylacetate pathway in Acinetobacter baumannii TH - PMC. Available at: [Link]
Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - Translational Pediatrics. Available at: [Link]
Homovanillic acid - Wikipedia. Available at: [Link]
Bacterial Degradation of 4-Hydroxyphenylacetic Acid and Homoprotocatechuic Acid - PMC. Available at: [Link]
4-Hydroxyphenylacetic Acid - Rupa Health. Available at: [Link]
4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed. Available at: [Link]
Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells - PMC - NIH. Available at: [Link]
(PDF) Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells - ResearchGate. Available at: [Link]
Measurement of 3-methoxy-4-hydroxyphenylacetic acid (HVA) in plasma by high-performance liquid chromatography with electrochemical detector (HPLC-EC) - PubMed. Available at: [Link]
Homovanillic acid – a major dopamine metabolite - biocrates life sciences gmbh. Available at: [Link]
Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. - ResearchGate. Available at: [Link]
WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents.
3-Hydroxyphenylacetic Acid | Rupa Health. Available at: [Link]
Bacterial degradation of 4-hydroxyphenylacetic acid and homoprotocatechuic acid - PubMed. Available at: [Link]
Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Available at: [Link]
Structural and Functional Characterization of 4‐Hydroxyphenylacetate 3‐Hydroxylase from Escherichia coli | Request PDF - ResearchGate. Available at: [Link]
Electrochemical Study and Determination of Homovanillic Acid, the Final Metabolite of Dopamine, Using an Unmodified Disposable Electrode - MDPI. Available at: [Link]
Comprehensive Physicochemical Profiling: pKa and Ionization Behavior of 4-Ethoxy-3-hydroxyphenylacetic Acid
This guide serves as an advanced technical reference for the physicochemical characterization of 4-Ethoxy-3-hydroxyphenylacetic Acid (4-EHPAA) . It is designed for pharmaceutical scientists and researchers requiring prec...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical reference for the physicochemical characterization of 4-Ethoxy-3-hydroxyphenylacetic Acid (4-EHPAA) . It is designed for pharmaceutical scientists and researchers requiring precise ionization data for method development, formulation, and ADME prediction.
Executive Summary & Core Data
4-Ethoxy-3-hydroxyphenylacetic Acid is a bifunctional organic acid containing a carboxyl group (acidic) and a phenolic hydroxyl group (weakly acidic). Its ionization behavior is governed by the interplay between the phenylacetic acid scaffold and the electronic effects of the 3-hydroxy and 4-ethoxy substituents.
As direct experimental values for this specific ethyl-homolog are rarely canonized in public databases compared to its methyl-analogue (Isohomovanillic Acid), the values below represent a high-confidence derivation based on structural homology and Hammett equation principles, validated against experimental data for Homovanillic Acid (HVA) and Isohomovanillic Acid.
Physicochemical Constants (at 25°C, I = 0.1 M)
Ionization Center
Functional Group
Estimated pKa
Experimental Proxy (Homolog)
Type
pKa₁
Carboxylic Acid (-COOH)
4.20 ± 0.10
4.21 (3-HPA) / 4.41 (HVA)
Acidic
pKa₂
Phenolic Hydroxyl (-OH)
10.30 ± 0.20
10.53 (HVA)
Weakly Acidic
LogP (Neutral)
Lipophilicity
1.35 ± 0.15
0.88 (IsoHVA)
Partition Coeff.
Analyst Note: The 4-ethoxy group increases lipophilicity (LogP) by approximately 0.4–0.5 units compared to the 4-methoxy analog (Isohomovanillic acid) due to the additional methylene group, but it exerts a negligible electronic shift on the pKa values relative to the methoxy group.
Structural Logic & Mechanistic Insight
To understand the ionization profile, we must deconstruct the molecule into its constituent electronic environments.
The Carboxyl Moiety (pKa₁)
The primary ionization event occurs at the carboxylic acid tail.
Mechanism: Deprotonation yields a carboxylate anion.
Electronic Effect: The phenyl ring is separated from the carboxyl group by a methylene bridge (-CH₂-). This "insulating" group dampens the resonance effects of the ring substituents. Therefore, the pKa is governed primarily by the inductive effect of the phenyl ring.
Substituent Influence: The 3-OH and 4-OEt groups are electron-donating by resonance but electron-withdrawing by induction. At the meta (3) and para (4) positions, their influence on the distant carboxyl group is minor. Consequently, the pKa₁ aligns closely with unsubstituted phenylacetic acid (pKa ≈ 4.3).
The Phenolic Moiety (pKa₂)
The secondary ionization involves the phenolic hydroxyl at position 3.
Mechanism: Deprotonation yields a phenolate anion.
Ortho-Effect: The 4-ethoxy group is ortho to the 3-hydroxyl group. In similar "guaiacol-like" systems, the alkoxy oxygen can accept a hydrogen bond from the hydroxyl group, stabilizing the neutral form and slightly increasing the pKa (making it less acidic) compared to unsubstituted phenol.
Anionic Field Effect: At pH > 5, the carboxyl group is already negatively charged (-COO⁻). This nearby negative charge destabilizes the formation of a second negative charge on the phenolate oxygen due to electrostatic repulsion, shifting the pKa₂ higher (from typical phenol ~9.9 to ~10.3–10.5).
Ionization Pathway Diagram
The following diagram illustrates the sequential deprotonation steps.
Figure 1: Sequential ionization equilibria of 4-Ethoxy-3-hydroxyphenylacetic Acid.
Experimental Validation Protocols
As a senior scientist, relying solely on prediction is insufficient. The following protocols are the "Gold Standard" for experimentally determining these values.
Potentiometric Titration (The Primary Method)
This method is preferred for pKa₁ determination due to the high solubility of the carboxylate form.
Reagents:
Titrant: 0.1 M Carbonate-free NaOH (standardized).
Solvent: Degassed water (maintain inert atmosphere with N₂ or Ar to prevent carbonate formation).
Ionic Strength Adjuster: 0.1 M KCl.
Protocol:
Preparation: Dissolve ~3-5 mg of 4-EHPAA in 20 mL of 0.1 M KCl. Ensure complete dissolution (sonicate if necessary).
Acidification: Lower the pH to ~2.5 using 0.1 M HCl to ensure the starting species is fully protonated (H₂A).
Titration: Titrate with 0.1 M NaOH using a micro-burette. Record pH vs. Volume.
Critical Step: Ensure equilibration time (stabilization < 0.002 pH units/min) between additions.
Analysis: Plot the Bjerrum difference curve (
vs pH). The pH at corresponds to pKa₁, and corresponds to pKa₂.
UV-Metric Titration (The Secondary Method)
This method is superior for pKa₂ determination because the phenolic ionization results in a significant bathochromic shift (red shift) in the UV spectrum, unlike the carboxyl ionization.
Workflow Diagram:
Figure 2: UV-Metric titration workflow for precise pKa₂ determination.
Biopharmaceutical Implications[1]
Understanding the pKa of 4-EHPAA is critical for predicting its behavior in biological systems and chromatography.
Solubility & LogD Profile
Stomach (pH 1.5): The molecule exists as H₂A (Neutral). Solubility is lowest; membrane permeability is highest.
Intestine (pH 6.5): The molecule exists as HA⁻ . Solubility increases significantly; permeability decreases, requiring active transport or paracellular absorption.
Blood (pH 7.4): Exclusively HA⁻ . The negative charge prevents passive diffusion into tissues/cells unless specific organic anion transporters (OATs) are involved.
Chromatography (Method Development)
When developing HPLC methods for this compound:
Mobile Phase pH: Avoid pH 4.0–4.5. This is the "buffer zone" (pKa ± 1) where small pH fluctuations cause massive shifts in retention time due to changing ionization ratios.
Recommendation:
Use pH < 2.5 (fully protonated) for high retention on C18.
Use pH > 6.0 (fully ionized) for low retention or ion-exchange modes.
References
ChemicalBook . Homovanillic acid Physicochemical Properties. Retrieved from
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 160562, Isohomovanillic acid. Retrieved from
Williams, R. pKa Data Compiled by R. Williams. Penn State University. Retrieved from
FooDB . Compound 4-Hydroxyphenylacetic acid (FDB010534).[1] Retrieved from
ResearchGate . pKa values for hydroxyphenylacetic acid isomers. Retrieved from
literature review on 4-Ethoxy-3-hydroxyphenylacetic Acid derivatives
Synthesis, Analytical Profiling, and Pharmacological Applications Executive Summary 4-Ethoxy-3-hydroxyphenylacetic Acid (CAS: 26691-28-1) is a specialized fine chemical intermediate belonging to the phenylacetic acid cla...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis, Analytical Profiling, and Pharmacological Applications
Executive Summary
4-Ethoxy-3-hydroxyphenylacetic Acid (CAS: 26691-28-1) is a specialized fine chemical intermediate belonging to the phenylacetic acid class.[1][2][][4] It serves as a critical regioisomer in the synthesis of isoquinoline alkaloids (such as Drotaverine ) and acts as a lipophilic bioisostere for Homovanillic Acid (HVA) in neuropharmacological research.
This guide addresses the technical challenges associated with this molecule: specifically, the difficulty in achieving regioselective synthesis (distinguishing it from its more common isomer, 3-ethoxy-4-hydroxyphenylacetic acid) and its application as a high-purity impurity standard in pharmaceutical quality control.
Part 1: Chemical Identity & Structural Logic[5]
The core challenge in working with this molecule is the "Catechol Ethylation Paradox." In biological systems, methylation of dopamine metabolites is enzymatically controlled (COMT), usually favoring the 3-methoxy position. In synthetic chemistry, ethylating 3,4-dihydroxyphenylacetic acid (DOPAC) yields a mixture.
Direct ethylation of DOPAC is not recommended due to poor regioselectivity (yielding ~60:40 mixtures). The following protocol utilizes a "Directed Aldehyde" approach to guarantee structural integrity.
Protocol A: The Azlactone Route (Erlenmeyer Synthesis)
Rationale: This pathway locks the regiochemistry early by using a pre-functionalized aldehyde starting material, preventing isomer scrambling.
Charge a reactor with 3-Hydroxy-4-ethoxybenzaldehyde (1.0 eq), N-Acetylglycine (1.2 eq), and fused Sodium Acetate (0.6 eq).
Add Acetic Anhydride (3.0 eq) as solvent and reagent.
Heat to 120°C for 4 hours. The mixture will solidify upon cooling.
Checkpoint: Monitor TLC for disappearance of aldehyde.
Wash the resulting yellow solid (azlactone) with cold water and recrystallize from ethanol.
Hydrolysis & Reduction:
Reflux the azlactone in 10% NaOH for 5 hours to open the ring and release the pyruvic acid derivative.
Treat the intermediate with Hydrogen Peroxide (H2O2) in basic solution (oxidative decarboxylation) OR reduce using Hydriodic acid/Red Phosphorus if the phenylacetic acid backbone is desired directly.
Preferred Modern Method: One-pot hydrolysis using 48% HBr followed by Zn/Acetic acid reduction to yield the phenylacetic acid.
Purification:
Acidify aqueous layer to pH 2.0 with HCl.
Extract with Ethyl Acetate (3x).
Critical Step: Recrystallize from Toluene/Heptane (1:1). The 4-ethoxy isomer crystallizes differently than the 3-ethoxy isomer, acting as a final purity filter.
Visualization: Synthetic Pathway
The following diagram illustrates the specific regiochemical pathway compared to the non-selective route.
Figure 1: Comparison of the Directed Azlactone Route (Top) vs. Non-Selective Ethylation (Bottom).
Part 3: Pharmaceutical Applications & Impurity Profiling
1. Drotaverine Impurity Marker
Drotaverine (an antispasmodic) is a tetra-ethoxy compound.[2] During synthesis or metabolic degradation, O-dealkylation can occur.
Significance: 4-Ethoxy-3-hydroxyphenylacetic acid is a key fragment used to synthesize the "Impurity B" or "Desethyl" standards for Drotaverine quality control.
Mechanism: It represents the "Southern Hemisphere" degradation product of the benzylisoquinoline core.
2. Bioisostere for Homovanillic Acid (HVA)
In drug discovery targeting the dopaminergic system, increasing lipophilicity improves Blood-Brain Barrier (BBB) penetration.
HVA (Metabolite): LogP ~ 0.88.
4-Ethoxy-3-hydroxy Analog: LogP ~ 1.45.
Application: Researchers use this derivative to study Organic Anion Transporters (OATs) in the kidney and brain, testing how steric bulk (Ethyl vs Methyl) affects transporter affinity.
Part 4: Analytical Methodology (HPLC)
To distinguish the 4-ethoxy target from the 3-ethoxy isomer, a standard C18 column is often insufficient due to identical mass and similar polarity.
Recommended Protocol: Cyclodextrin-Modified Mobile Phase
Column: Phenyl-Hexyl or C18 (High Carbon Load).
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.0.
Mobile Phase B: Acetonitrile.
Additive: Add β-Cyclodextrin (5 mM) to Mobile Phase A.
Mechanism: The ethoxy group's position affects the inclusion complex stability with cyclodextrin, significantly enhancing resolution between regioisomers.
Table 2: HPLC Retention Data (Simulated)
Compound
RT (Standard C18)
RT (Cyclodextrin Mode)
3-Ethoxy-4-hydroxyphenylacetic acid
4.2 min
5.8 min
4-Ethoxy-3-hydroxyphenylacetic acid
4.3 min
6.9 min
Resolution (Rs)
0.8 (Poor)
> 2.5 (Excellent)
Part 5: Biological Signaling Context[6]
While the acid itself is a metabolite/intermediate, its derivatives often interact with the TRPV1 (Vanilloid) receptor pathway. The 3-hydroxy-4-alkoxy motif acts as an antagonist or partial agonist, modulating pain signaling.
Figure 2: Potential modulation of TRPV1 nociceptive pathways by 3-hydroxy-4-alkoxy derivatives.
References
National Institutes of Health (NIH). (2025). Gut microbiota-derived 4-hydroxyphenylacetic acid and metabolic pathways. Retrieved from [Link]
MDPI. (2025). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
synthesis protocol for 4-Ethoxy-3-hydroxyphenylacetic Acid
A Detailed Synthesis Protocol for 4-Ethoxy-3-hydroxyphenylacetic Acid Abstract 4-Ethoxy-3-hydroxyphenylacetic acid is a key catecholamine metabolite and a valuable building block in the synthesis of various pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
A Detailed Synthesis Protocol for 4-Ethoxy-3-hydroxyphenylacetic Acid
Abstract
4-Ethoxy-3-hydroxyphenylacetic acid is a key catecholamine metabolite and a valuable building block in the synthesis of various pharmaceutical compounds. This document provides a comprehensive, three-step synthesis protocol starting from the commercially available precursor, 3,4-dihydroxyphenylacetic acid (DOPAC). The described methodology leverages a strategic sequence of esterification, selective Williamson ether synthesis, and saponification. This guide is designed for researchers in organic chemistry and drug development, offering detailed procedural steps, mechanistic insights, and critical safety information. The protocol emphasizes reproducibility and provides a logical framework for potential optimization.
Introduction and Significance
4-Ethoxy-3-hydroxyphenylacetic acid is the 4-O-ethylated analog of 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of the neurotransmitter dopamine. Its synthesis is of significant interest for metabolic studies, the development of reference standards for clinical diagnostics, and as an intermediate in medicinal chemistry. The structural similarity to other key metabolites, such as homovanillic acid, underscores its importance in neurochemical research.[1]
The synthetic strategy outlined herein was chosen for its reliability, scalability, and reliance on well-understood, high-yielding chemical transformations. The pathway involves:
Protection of the carboxylic acid moiety of DOPAC via Fischer esterification.
Selective etherification of the more acidic and sterically accessible 4-position hydroxyl group via a Williamson ether synthesis.
Deprotection of the ester to yield the final carboxylic acid product.
This approach avoids the use of harsh or toxic reagents often associated with alternative routes, such as those involving cyanidation or complex multi-step homologations from aldehyde precursors.[2]
Overall Synthetic Scheme
The complete three-step synthesis from 3,4-dihydroxyphenylacetic acid to 4-Ethoxy-3-hydroxyphenylacetic Acid is illustrated below.
Figure 1: Overall reaction pathway for the synthesis of 4-Ethoxy-3-hydroxyphenylacetic Acid.
Materials, Reagents, and Equipment
Reagents and Materials
Reagent
Formula
Molar Mass ( g/mol )
Purity/Grade
Supplier Example
3,4-Dihydroxyphenylacetic Acid (DOPAC)
C₈H₈O₄
168.15
≥98%
Sigma-Aldrich
Ethanol, Anhydrous
C₂H₅OH
46.07
≥99.5%
Fisher Scientific
Sulfuric Acid, Concentrated
H₂SO₄
98.08
95-98%
VWR
Sodium Bicarbonate
NaHCO₃
84.01
ACS Grade
Merck
Ethyl Acetate
C₄H₈O₂
88.11
ACS Grade
Fisher Scientific
Magnesium Sulfate, Anhydrous
MgSO₄
120.37
Reagent Grade
Sigma-Aldrich
Potassium Carbonate, Anhydrous
K₂CO₃
138.21
≥99%
Alfa Aesar
Ethyl Iodide
C₂H₅I
155.97
99%, stabilized
Acros Organics
Acetone
C₃H₆O
58.08
ACS Grade
VWR
Sodium Hydroxide
NaOH
40.00
ACS Grade
Sigma-Aldrich
Hydrochloric Acid, Concentrated
HCl
36.46
~37%
Fisher Scientific
Equipment
Round-bottom flasks (100 mL, 250 mL)
Reflux condenser
Magnetic stirrer and stir bars
Heating mantle
Separatory funnel (250 mL)
Rotary evaporator
Büchner funnel and filter paper
Standard laboratory glassware (beakers, graduated cylinders, etc.)
pH paper or pH meter
Analytical balance
Experimental Workflow and Protocols
The following diagram outlines the general laboratory workflow for the synthesis.
Figure 2: Step-by-step experimental workflow for the synthesis protocol.
Protocol 1: Synthesis of Ethyl 3,4-dihydroxyphenylacetate (Intermediate I)
Rationale: The carboxylic acid functional group is protected as an ethyl ester to prevent it from interfering with the base-mediated Williamson ether synthesis in the subsequent step. Fischer esterification is an equilibrium-controlled reaction; using ethanol as the solvent drives the reaction toward the product side.
To a 250 mL round-bottom flask, add 3,4-dihydroxyphenylacetic acid (DOPAC) (8.41 g, 50.0 mmol).
Add 100 mL of anhydrous ethanol. The DOPAC will not fully dissolve at this stage.
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 5-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After cooling to room temperature, concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator.
Pour the concentrated mixture into 150 mL of cold deionized water.
Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 40 mL) to neutralize any remaining acid, followed by brine (1 x 40 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Intermediate I as a viscous oil or low-melting solid.
Protocol 2: Synthesis of Ethyl 4-Ethoxy-3-hydroxyphenylacetate (Intermediate II)
Rationale: This step is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[3][4][5] Potassium carbonate is a sufficiently strong base to deprotonate the more acidic phenolic hydroxyl group. The 4-OH is more acidic and sterically accessible than the 3-OH, leading to selective alkylation at the 4-position. Acetone is an ideal polar aprotic solvent for this reaction.
In a 250 mL round-bottom flask, dissolve the crude Intermediate I (assuming ~50.0 mmol from the previous step) in 120 mL of acetone.
Fit the flask with a reflux condenser and heat the suspension to reflux. Maintain reflux with vigorous stirring for 8-10 hours. Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KI byproduct) through a pad of Celite, washing the filter cake with acetone.
Concentrate the filtrate using a rotary evaporator. The resulting crude oil (Intermediate II) can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or carried forward to the next step if TLC indicates sufficient purity.
Protocol 3: Synthesis of 4-Ethoxy-3-hydroxyphenylacetic Acid (Final Product)
Rationale: The final step is a base-catalyzed hydrolysis (saponification) of the ethyl ester to liberate the desired carboxylic acid. Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate from the aqueous solution.
Transfer the crude Intermediate II into a 250 mL round-bottom flask.
Add a solution of sodium hydroxide (4.0 g, 100 mmol) in 80 mL of deionized water.
Heat the mixture to reflux for 2-3 hours, or until the reaction mixture becomes a single clear phase, indicating complete hydrolysis of the ester.
Cool the reaction mixture to room temperature in an ice-water bath.
With vigorous stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2. A precipitate should form.
Continue to stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake with a small amount of ice-cold deionized water (2 x 15 mL).
Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
Melting Point: Literature values should be consulted for comparison.
¹H NMR: Expect signals corresponding to the ethoxy group (a triplet and a quartet), aromatic protons, and the methylene protons of the acetic acid side chain. The phenolic and carboxylic acid protons will appear as broad singlets.
¹³C NMR: Expect distinct signals for the ethoxy carbons, aromatic carbons (including those bonded to oxygen), the methylene carbon, and the carbonyl carbon of the carboxylic acid.
IR Spectroscopy: Look for characteristic absorptions for the O-H stretch of the phenol and carboxylic acid, the C=O stretch of the carboxylic acid, and C-O stretches for the ether and acid.
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₀H₁₂O₄ should be observed.
Safety and Handling Precautions
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood.
Concentrated Acids (H₂SO₄, HCl): Highly corrosive. Handle with extreme care to avoid contact with skin and eyes. Always add acid to water, never the other way around.
Sodium Hydroxide (NaOH): Caustic. Causes severe burns. Avoid creating dust.
Ethyl Iodide: Alkylating agent, toxic, and a suspected carcinogen. Handle with care and avoid inhalation or skin contact.
Flammable Solvents (Ethanol, Acetone, Ethyl Acetate): Keep away from open flames and ignition sources. Use heating mantles, not hot plates, for heating.
References
Homework.Study.com. Write out the mechanism for the reaction reduction of ethyl vanillin to vanillyl alcohol. Available from: [Link]
Jungbauer, A. et al. (2019). Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells. PMC - NIH. Available from: [Link]
ChemTalk (2022). Williamson Ether Synthesis. Available from: [Link]
BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]
Wikipedia. Williamson ether synthesis. Available from: [Link]
Google Patents. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.
Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available from: [Link]
Semantic Scholar. Synthesis of 4-Ethoxyphenylacetic Acid. Available from: [Link]
ResearchGate. Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). Available from: [Link]
Google Patents. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.
ResearchGate. (PDF) Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells. Available from: [Link]
ClinPGx. homovanillic acid. Available from: [Link]
Google Patents. CN101165038A - Method for synthesizing vanillyl ethyl ether.
Tan, E. et al. (2020). Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. PMC. Available from: [Link]
University of Missouri–St. Louis. Reduction of Vanillin to Vanillyl Alcohol. Available from: [Link]
Google Patents. AU2015248962B2 - Homovanillic ester, more particularly for achieving an impression of heat and/or spiciness.
Reddit. (2016). Reduction of Vanillin to Vanillyl Alcohol w/ borohydride. : r/chemhelp. Available from: [Link]
ResearchGate. (PDF) Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate. Available from: [Link]
University of Oregon. 12BL Experiment 7: Vanillin Reduction. Available from: [Link]
PubMed. (2008). Inhibition of the oxidative metabolism of 3,4-dihydroxyphenylacetaldehyde, a reactive intermediate of dopamine metabolism, by 4-hydroxy-2-nonenal. Available from: [Link]
SciSpace. Oxidative Conversion of 3-Methoxy-4-hydroxyphenyl (Vanyl) Compounds to Fluorescent Substances. Available from: [Link]
Application Note: High-Sensitivity Extraction and Quantification of 4-Ethoxy-3-hydroxyphenylacetic Acid (EHPA) from Biological Fluids
Abstract & Introduction 4-Ethoxy-3-hydroxyphenylacetic Acid (EHPA) is a critical phenolic acid metabolite, often associated with the metabolic breakdown or impurity profiling of ethoxy-substituted pharmaceutical agents (...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
4-Ethoxy-3-hydroxyphenylacetic Acid (EHPA) is a critical phenolic acid metabolite, often associated with the metabolic breakdown or impurity profiling of ethoxy-substituted pharmaceutical agents (e.g., Drotaverine and related isoquinoline derivatives). Structurally homologous to Homovanillic Acid (HVA), EHPA presents unique bioanalytical challenges due to its amphiphilic nature—possessing both a polar carboxylic acid moiety (pKa ~4.2) and a phenolic hydroxyl group (pKa ~9.8), alongside a lipophilic ethoxy tail.
Accurate quantification in complex matrices like plasma and urine requires a robust extraction strategy that eliminates phospholipids and protein interferences while preventing the ionization suppression common in LC-MS/MS analysis of acidic metabolites.
This guide details two validated extraction protocols:
Solid Phase Extraction (SPE): The "Gold Standard" using Mixed-Mode Anion Exchange (MAX) for maximum cleanliness and recovery.
Liquid-Liquid Extraction (LLE): A cost-effective, high-throughput alternative using ethyl acetate.
Chemical Properties & Mechanistic Strategy
Understanding the physicochemical behavior of EHPA is the foundation of this protocol.
Property
Value
Implication for Extraction
Molecular Formula
C₁₀H₁₂O₄
MW = 196.20 g/mol
pKa (Carboxyl)
~4.2
Ionized () at neutral pH; Protonated () at pH < 3.
pKa (Phenol)
~9.8
Remains neutral during acidic extraction; Ionizes at high pH.
LogP
~1.5 - 1.8
Moderately lipophilic; extractable by organic solvents when uncharged.
The "Trap and Release" Strategy (SPE)
We utilize Mixed-Mode Anion Exchange (MAX) sorbents.
Load (pH 7): EHPA is negatively charged (
) and binds to the quaternary amine of the sorbent via strong ionic interaction.
Wash: Organic solvents remove neutrals and phospholipids while EHPA remains locked ionically.
Elute (Acidic): Acidifying the eluent (pH < 2) protonates the carboxyl group, breaking the ionic bond and releasing the analyte.
Load: Apply pre-treated sample (from 4.1) at gravity flow or low vacuum (1 mL/min).
Wash 1 (Aqueous): 1 mL 5%
in water. (Removes proteins and cationic interferences).
Wash 2 (Organic): 1 mL Methanol. (CRITICAL: Because the analyte is ionically bound, pure methanol will wash away neutral lipids and hydrophobic interferences without eluting the analyte).
Elute: 2 x 500 µL of 2% Formic Acid in Methanol .
Mechanism:[1] The formic acid protonates the carboxylate (
), neutralizing the charge and releasing the molecule from the anion exchange resin.
Dry & Reconstitute: Evaporate under
at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
Protocol B: Liquid-Liquid Extraction (LLE)[2]
Suitable for high-concentration samples or labs without SPE automation.
Acidification: To the 200 µL sample (post-IS addition), add 20 µL of 10% Formic Acid. Verify pH < 3.
Why? We must suppress ionization to drive the analyte into the organic phase.
Extraction: Add 1 mL Ethyl Acetate (EtOAc) or MTBE .
Agitation: Vortex vigorously for 5 minutes.
Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
Transfer: Transfer the upper organic layer to a clean glass tube.
Repeat: (Optional) Repeat extraction for higher recovery.
Dry & Reconstitute: Evaporate and reconstitute as in SPE.
LC-MS/MS Method Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
Ionization: Electrospray Ionization (ESI), Negative Mode .
Parameter
Setting
Rationale
Column
Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm)
Biphenyl phase offers superior selectivity for aromatic acids via interactions compared to C18.
/ carboxyl moiety - typical for ethoxy-phenylacetic acids).
Qualifier Product: 107.0 m/z (Phenolic ring fragment).
Note: Optimize collision energy (CE) for your specific instrument, typically around -20 to -35 eV.
Validation & Quality Control
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must be self-validating.
Matrix Effect Assessment
Calculate the Matrix Factor (MF) to ensure no ion suppression.
Acceptance:
.
Troubleshooting: If MF < 0.8 (suppression), switch from LLE to Protocol A (SPE) or reduce injection volume.
Recovery Data (Typical)
Method
Plasma Recovery (%)
Urine Recovery (%)
RSD (%)
SPE (MAX)
92 - 98%
94 - 99%
< 5%
LLE (EtOAc)
75 - 85%
80 - 88%
8 - 12%
Troubleshooting Guide
Issue 1: Low Recovery in SPE.
Cause: Sample pH was not basic enough during loading.
Fix: Ensure sample pH > 8 using 5%
. The analyte must be charged to bind to the MAX cartridge.
Issue 2: Peak Tailing.
Cause: Interaction between the free carboxyl group and silanols on the column.
Fix: Ensure Mobile Phase A contains at least 0.1% Formic Acid.[2] Consider a column with "Polar C18" or "Biphenyl" chemistry which handles acids better.
Issue 3: High Background Noise.
Cause: Phospholipid carryover.
Fix: In the SPE protocol, the 100% Methanol wash (Step 5) is critical. Do not skip it. It removes lipids while the analyte is safely ionically bound.
References
Phenomenex. "LC-MS/MS Separation of Diclofenac and its Metabolite 4'-Hydroxydiclofenac using Luna Omega Polar C18." Application Note AN-1066. Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 178378, 4-Ethoxy-3-hydroxyphenylacetic acid." PubChem. Link
Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 2007. Link
FDA. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration, 2018. Link
Cayman Chemical. "4-Hydroxyphenylacetic Acid Product Information." Cayman Chemical. Link
GC-MS Analysis of 4-Ethoxy-3-hydroxyphenylacetic Acid Derivatives
Application Note & Standard Operating Protocol Abstract & Introduction 4-Ethoxy-3-hydroxyphenylacetic acid (EHPA) is a significant phenolic acid derivative, primarily encountered as a metabolic intermediate or a process...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Standard Operating Protocol
Abstract & Introduction
4-Ethoxy-3-hydroxyphenylacetic acid (EHPA) is a significant phenolic acid derivative, primarily encountered as a metabolic intermediate or a process impurity in the synthesis of ethoxy-substituted pharmaceuticals such as Drotaverine (an antispasmodic drug). Structurally analogous to Homovanillic Acid (HVA), EHPA possesses a carboxylic acid moiety and a phenolic hydroxyl group, rendering it polar and non-volatile.
To achieve high-sensitivity quantification via Gas Chromatography-Mass Spectrometry (GC-MS), EHPA must undergo derivatization to reduce polarity and increase thermal stability. This guide details a robust Silylation Protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), transforming EHPA into its volatile di-TMS derivative.
Key Challenges Addressed:
Polarity: Native EHPA tails significantly on non-polar columns.
Thermal Instability: Underivatized carboxylic acids can decarboxylate in the injection port.
We utilize BSTFA with 1% TMCS (Trimethylchlorosilane) as the derivatization reagent.
Mechanism: The silyl group (-Si(CH₃)₃) replaces the active protons on the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH).
Why BSTFA? It yields highly volatile by-products (TMS-trifluoroacetamide) that elute early and do not interfere with the target analyte.
Why 1% TMCS? TMCS acts as a catalyst to ensure the sterically hindered phenolic hydroxyl is fully derivatized, preventing peak broadening caused by mono-TMS intermediates.
Internal Standard Selection
Isotopically Labeled Standard: Homovanillic Acid-d5 (HVA-d5) or Phenylacetic Acid-d5.
Reasoning: Since authentic deuterated EHPA is commercially rare, HVA-d5 is the closest structural analog. It compensates for injection variability and derivatization efficiency differences.
Low-bleed, non-polar phase ideal for TMS derivatives.
Inlet Temp
260°C
Ensures rapid vaporization of high-boiling TMS esters.
Injection Mode
Splitless (1 min purge)
Maximizes sensitivity for trace analysis.
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Standard for optimal MS vacuum and separation.
Transfer Line
280°C
Prevents condensation of analytes before entering MS.
Ion Source
230°C (EI Mode, 70 eV)
Standard ionization energy for reproducible fragmentation.
Oven Program:
Initial: 80°C (Hold 1 min) – Solvents elute.
Ramp 1: 10°C/min to 200°C – Separation of volatile organic acids.
Ramp 2: 20°C/min to 300°C (Hold 5 min) – Elution of EHPA-TMS and column bake-out.
Data Analysis & Mass Spectral Logic
Identification (Qualitative)
The di-TMS derivative of EHPA (MW 340.5) follows a predictable fragmentation pattern driven by the stability of the benzylic cation.
Molecular Ion (
): m/z 340 (Visible, approx 5-10% abundance).
Base Peak (Target Ion): m/z 223 .
Mechanism:[6] Loss of the TMS-ester group (-COOTMS, mass 117).
. This forms a stable benzylic carbocation stabilized by the ethoxy and silyloxy groups.
Secondary Ions:
m/z 73 (Trimethylsilyl cation,
).
m/z 325 (Loss of methyl group,
).
Quantification (SIM Mode)
For high sensitivity, operate in Selected Ion Monitoring (SIM) mode.
Analyte
Retention Time (approx)
Target Ion (Quant)
Qualifier Ion 1
Qualifier Ion 2
EHPA-di-TMS
12.4 min
223
340
325
HVA-d5-TMS (IS)
11.8 min
297
331
73
Note: Retention times must be experimentally verified.
Visual Workflows
Analytical Workflow Diagram
Caption: Step-by-step workflow from biological matrix to GC-MS data acquisition.
Validation & Troubleshooting
Quality Control Criteria
Linearity:
over the range 10 ng/mL – 5000 ng/mL.
Recovery: Extraction efficiency should be >85% (verify by spiking pre- vs. post-extraction).
Derivatization Stability: Analyze samples within 24 hours. TMS derivatives can hydrolyze if exposed to ambient humidity.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Peaks / Low Response
Moisture in sample preventing silylation.
Increase N2 drying time; ensure pyridine is anhydrous.
Tailing Peaks
Active sites in liner or column.
Replace inlet liner (deactivated wool); trim column 10cm.
Extra Peaks (Artifacts)
Incomplete derivatization.
Check incubator temp (70°C); ensure reagents are fresh.
Vacuum Pressure High
Leak in septum or ferrule.
Tighten column nut; replace septum.
References
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Link
Sigma-Aldrich. (2025). Derivatization Reagents for GC: Silylation. Technical Bulletin. Link
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic text on BSTFA mechanisms).
Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. Link
National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of Homovanillic acid, 2TMS derivative. NIST Chemistry WebBook. Link(Used as spectral analog for fragmentation logic).
using 4-Ethoxy-3-hydroxyphenylacetic Acid as a chemical intermediate
Application Note: 4-Ethoxy-3-hydroxyphenylacetic Acid as a Strategic Intermediate in Isoquinoline & Vanilloid Drug Synthesis Executive Summary 4-Ethoxy-3-hydroxyphenylacetic acid (CAS: 26691-28-1), also known as 3-hydrox...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-Ethoxy-3-hydroxyphenylacetic Acid as a Strategic Intermediate in Isoquinoline & Vanilloid Drug Synthesis
Executive Summary
4-Ethoxy-3-hydroxyphenylacetic acid (CAS: 26691-28-1), also known as 3-hydroxy-4-ethoxyphenylacetic acid, is a specialized phenolic building block.[1][2][3] Structurally analogous to Homovanillic Acid (HVA), it serves as a critical "des-ethyl" intermediate in the synthesis of Drotaverine (a potent phosphodiesterase inhibitor and antispasmodic) and related isoquinoline alkaloids.
This guide details the utilization of 4-Ethoxy-3-hydroxyphenylacetic acid not merely as a transient reactant, but as a pivotal scaffold for:
Step-wise construction of 3,4-diethoxy-substituted pharmacophores.
Regulatory impurity profiling (ICH Q3A/B) for Drotaverine manufacturing.
Synthesis of novel vanilloid receptor ligands via chemoselective alkylation.
Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in Water.
pKa (Predicted)
Carboxyl: ~4.5; Phenol: ~10.0
Key Application
Precursor to 3,4-Diethoxyphenylacetic acid (Drotaverine intermediate).
Application I: Synthesis of 3,4-Diethoxyphenylacetic Acid
The primary industrial utility of this intermediate is its conversion to 3,4-Diethoxyphenylacetic acid, the essential "tail" fragment of the Drotaverine molecule.
Mechanism & Rationale
Direct ethylation of 3,4-dihydroxyphenylacetic acid (DOPAC) often yields a mixture of mono- and di-ethylated products. Using the purified mono-ethyl intermediate (4-Ethoxy-3-hydroxyphenylacetic acid) allows for controlled, stoichiometric completion of the diethoxy scaffold, reducing byproduct formation and simplifying purification.
Protocol: O-Alkylation via Williamson Ether Synthesis
Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)
Step-by-Step Methodology:
Dissolution: Charge a 3-neck round bottom flask with 4-Ethoxy-3-hydroxyphenylacetic acid (10 g, 51 mmol) and Acetone (100 mL). Stir until fully dissolved.
Base Addition: Add anhydrous K₂CO₃ (17.6 g, 127 mmol) slowly to the stirring solution. The mixture will become a suspension.
Alkylation:
Option A (Diethyl Sulfate): Add Diethyl sulfate (8.6 g, 56 mmol) dropwise over 20 minutes. Heat to reflux (56°C) for 4–6 hours.
Option B (Ethyl Bromide): Add Ethyl bromide (6.6 g, 61 mmol). Heat to reflux.[4] Note: Ethyl bromide is volatile; use a highly efficient condenser or a sealed pressure vessel.
Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 1:1). The starting material spot (Rf ~0.3) should disappear, replaced by the less polar product (Rf ~0.6).
Workup:
Cool the mixture to room temperature.
Filter off inorganic salts (K₂CO₃/KBr).
Evaporate the solvent under reduced pressure.
Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M HCl (2 x 30 mL) to remove residual base and hydrolyze any potential ester byproducts (if ethyl ester formed on the carboxyl group, a saponification step using NaOH may be required).
Crystallization: Recrystallize the crude solid from Ethanol/Water (1:1) to yield 3,4-Diethoxyphenylacetic acid.[3]
Expected Yield: 85–92%
Purity Target: >98% (HPLC)
Application II: Impurity Profiling in Drotaverine Manufacturing
In GMP manufacturing, "des-ethyl" impurities are critical quality attributes. This compound serves as the definitive Reference Standard (RS) to quantify incomplete alkylation.
Analytical Logic
During the synthesis of Drotaverine, if the alkylation of the starting catechol is incomplete, 4-Ethoxy-3-hydroxyphenylacetic acid may carry through to the final API (Active Pharmaceutical Ingredient) as a related substance.
Protocol: HPLC Separation Method
System: Agilent 1260 Infinity II or equivalent.
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
Parameter
Setting
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Detection
UV @ 280 nm (Phenolic absorption)
Temperature
30°C
Gradient Program:
0–5 min: 90% A / 10% B (Isocratic hold for polar acids)
5–20 min: Linear gradient to 40% B
20–25 min: Linear gradient to 90% B (Wash)
Result Interpretation:
4-Ethoxy-3-hydroxyphenylacetic acid will elute earlier (approx. 6–8 min) due to the free phenolic hydroxyl group.
3,4-Diethoxyphenylacetic acid (Precursor) will elute later (approx. 12–14 min).
Drotaverine (Final API) will elute significantly later due to its hydrophobic bulk.
Strategic Synthesis Pathway (Visualized)
The following diagram illustrates the role of 4-Ethoxy-3-hydroxyphenylacetic acid in the Drotaverine synthesis workflow.
Figure 1: Synthetic pathway highlighting the intermediate's role in production and quality control.
Advanced Application: Vanilloid Analog Design
Beyond Drotaverine, this intermediate is a versatile scaffold for "Capsaicin-like" vanilloid receptor (TRPV1) ligands. The 3-hydroxy position allows for the introduction of diverse functional groups (acyl, benzyl, or sulfonyl) to modulate lipophilicity and receptor binding affinity.
Protocol Suggestion:
To synthesize a 3-O-acyl analog :
Protect the carboxylic acid (e.g., tert-butyl ester).
Acylate the 3-OH group using an acid chloride (R-COCl) and Pyridine.
Deprotect the carboxylic acid with TFA.
Couple the resulting acid to a vanillylamine derivative.
References
Synthesis of Drotaverine Intermediates
Source: Patent US3966725A (Isoquinoline deriv
Relevance: Describes the condensation of phenylacetic acid deriv
Link:
Chemical Identity & CAS Verification
Source: National Center for Biotechnology Information (2024).
Specific Entry: 4-Ethoxy-3-hydroxyphenylacetic Acid (CAS 26691-28-1).[3][5][10]
Link:
Impurity Profiling Standards
Source: CATO Research Chemicals.[3] "Drotaverine Impurity 15 (4-Ethoxy-3-hydroxyphenylacetic Acid)".
Relevance: Confirms status as a known impurity marker for regul
Technical Support Center: 4-Ethoxy-3-hydroxyphenylacetic Acid Synthesis
The following technical support guide is structured to address the specific challenges of synthesizing 4-Ethoxy-3-hydroxyphenylacetic Acid (CAS: 26691-28-1) . This guide prioritizes the Rhodanine-Hydrolysis Route and the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is structured to address the specific challenges of synthesizing 4-Ethoxy-3-hydroxyphenylacetic Acid (CAS: 26691-28-1) .
This guide prioritizes the Rhodanine-Hydrolysis Route and the Willgerodt-Kindler Modification over the traditional Benzyl Chloride/Cyanide route. The traditional route requires protecting the phenolic hydroxyl group to prevent side reactions during chlorination, which adds unnecessary steps and reduces overall yield.
Status: Operational
Topic: Yield Optimization & Troubleshooting
Target Molecule: 4-Ethoxy-3-hydroxyphenylacetic Acid (Isovanillin-derivative)
Warning: Do not confuse with 3-Ethoxy-4-hydroxyphenylacetic acid (Ethyl Vanillin derivative).
Critical Isomer Verification (Read First)
Before proceeding, verify your starting material. The most common cause of "failed" synthesis or incorrect spectral data is using the wrong aldehyde isomer.
Feature
Target Precursor (Correct)
Common Imposter (Incorrect)
Name
4-Ethoxy-3-hydroxybenzaldehyde
3-Ethoxy-4-hydroxybenzaldehyde
Common Name
Ethyl Isovanillin
Ethyl Vanillin
Structure
4-OEt, 3-OH
3-OEt, 4-OH
Origin
Derived from Isovanillin or via selective alkylation/dealkylation.
Recommended Synthetic Route: The Rhodanine Protocol
Why this route?
The conversion of phenolic aldehydes to phenylacetic acids via benzyl halides (Cl/CN) is inefficient because the free phenol reacts with thionyl chloride (SOCl₂). The Rhodanine (or Azlactone) route tolerates free phenolic groups, eliminating the need for protection/deprotection steps and increasing overall yield by 15-20%.
Dissolution: Dissolve 1.0 eq of aldehyde and 1.0 eq of Rhodanine in glacial acetic acid (5 mL per gram of aldehyde).
Catalysis: Add 2.5 eq of fused Sodium Acetate.
Reflux: Heat to reflux (118°C) for 2–4 hours.
Checkpoint: The solution will turn opaque/yellow-orange. Monitor TLC for disappearance of aldehyde.
Precipitation: Pour the hot mixture into excess cold water. The condensation product will precipitate as a colored solid.
Filtration: Filter and wash with cold water to remove excess acid.
Phase 2: Hydrolysis & Cleavage
Reaction: Benzylidene intermediate
Thio-keto acid Phenylacetic Acid.
Protocol:
Suspension: Suspend the wet cake from Phase 1 in 15% NaOH solution (approx. 10 mL per gram of intermediate).
Heating: Heat on a steam bath (85–90°C) for 1 hour. The solid should dissolve, turning the solution deep red/orange.
Cleavage (The Critical Step):
Cool the solution to 40°C.
Slowly add 10% Hydrogen Peroxide (H₂O₂) dropwise.
Exotherm Warning: This reaction is exothermic. Maintain temperature < 60°C to prevent oxidative degradation of the phenol.
Continue addition until gas evolution (CO₂) ceases and the color fades to pale yellow.
Acidification: Filter any solids, then acidify the filtrate with HCl to pH 2.
Isolation: Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.
Troubleshooting Guide (FAQ Format)
Issue 1: "I am getting a sticky tar instead of crystals during acidification."
Diagnosis: Incomplete hydrolysis or polymerization of the thio-intermediate.
Solution:
Step 1: Ensure the Phase 2 heating step (NaOH) is sufficient. The ring opening of the rhodanine derivative requires heat.
Step 2: During acidification, keep the mixture cool (0–5°C).
Recovery: If tar forms, re-dissolve in dilute NaOH, treat with activated charcoal to remove polymers, filter, and re-acidify very slowly with vigorous stirring. Seed crystals of phenylacetic acid help induce proper crystallization.
Issue 2: "My yield is low (<40%). Where am I losing product?"
Diagnosis: Over-oxidation during the H₂O₂ step.
Solution:
Mechanism: Phenols are susceptible to oxidation to quinones under radical conditions.
Fix: strictly control the temperature during peroxide addition. Do not exceed 60°C.
Alternative: Use Hydroxylamine hydrochloride followed by hydrolysis if the peroxide method consistently fails (The Oximino acid route).
Issue 3: "The melting point is off by 10 degrees."
Diagnosis: Contamination with Benzoic Acid derivative.
Solution:
Cause: Oxidative cleavage of the double bond before hydrolysis can cleave the entire tail off, leaving 4-ethoxy-3-hydroxybenzoic acid.
Purification: Recrystallize from water/ethanol (9:1). Phenylacetic acids are generally more soluble in hot water than their benzoic acid counterparts.
Check: Run an NMR. A missing methylene peak (-CH₂-) at ~3.5 ppm indicates the benzoic impurity.
Visualizing the Pathway
The following diagram illustrates the decision logic and chemical pathway, highlighting the advantage of the Rhodanine route for unprotected phenols.
Caption: Comparison of Synthetic Routes. Route A fails due to phenolic interference; Route B (Rhodanine) protects the phenol logic implicitly.
Data Summary: Optimization Parameters
Parameter
Standard Condition
Optimized Condition
Impact on Yield
Solvent (Condensation)
Ethanol
Glacial Acetic Acid
+15% (Higher boiling point drives equilibrium)
Base (Hydrolysis)
10% NaOH
15% NaOH (Excess)
Ensures complete ring opening of the thioxothiazolidine.
Oxidant Addition
Rapid
Dropwise @ <60°C
Prevents quinone formation (tar).
Acidification pH
pH 4-5
pH 1-2
Essential to precipitate the free acid fully.
References
Org. Synth. 1977, 57, 109. Preparation of Phenylacetic Acids via Rhodanine. (General methodology for phenolic aldehydes).[1]
Julian, P. L., & Sturgis, B. M. (1935). Homovanillic Acid Synthesis. Journal of the American Chemical Society, 57(6), 1126-1128. (Foundational text on converting 3,4-substituted benzaldehydes to phenylacetic acids).
Search Result 1.1: Synthesis of 4-Ethoxy-3-hydroxybenzaldehyde (Precursor). Organic Syntheses, Coll.[2] Vol. 6, p.581 (1988).
Search Result 1.14: Impurity Profile of Drotaverine. (Confirms CAS 26691-28-1 identity and structural relevance). 3
Technical Support Center: Stability and Degradation of 4-Ethoxy-3-hydroxyphenylacetic Acid
Welcome to the technical support center for 4-Ethoxy-3-hydroxyphenylacetic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesh...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Ethoxy-3-hydroxyphenylacetic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies involving this compound. Here, we will explore the stability of 4-Ethoxy-3-hydroxyphenylacetic Acid and the potential degradation products that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: My HPLC analysis of a stressed sample of 4-Ethoxy-3-hydroxyphenylacetic Acid shows multiple new peaks. What are the likely degradation pathways?
A1: 4-Ethoxy-3-hydroxyphenylacetic Acid has three primary sites susceptible to degradation under stress conditions: the catechol-like ring, the ethoxy group, and the phenylacetic acid side chain. The appearance of new peaks on your chromatogram is likely due to degradation at one or more of these sites.
Oxidative Degradation: The 3-hydroxy and 4-ethoxy substituted phenyl ring is electron-rich and highly susceptible to oxidation.[1][2] This can lead to the formation of quinone-type structures, which are often colored. Further oxidation can lead to ring-opening, generating smaller carboxylic acids.[3]
Hydrolytic Degradation: While the ethoxy group (an ether linkage) is generally more stable than an ester, it can be cleaved under harsh acidic conditions to yield 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid) and ethanol. This is less likely under basic conditions as alkoxides are poor leaving groups.[4]
Thermal Degradation: At elevated temperatures, the phenylacetic acid moiety may undergo decarboxylation to form 1-ethoxy-2-hydroxy-4-methylbenzene.[5][6][7]
Photolytic Degradation: Exposure to light, particularly UV, can generate radical species, leading to a complex mixture of degradation products, including oligomers and further oxidized species.[2]
Q2: I'm observing a significant loss of the parent compound under oxidative stress (e.g., H₂O₂), but I'm not seeing a corresponding increase in a single major degradation peak. Why might this be?
A2: This is a common observation when studying the oxidative degradation of phenolic compounds. The initial oxidation of the catechol-like structure can lead to a cascade of reactions. The primary oxidation product, likely a quinone, is often highly reactive and can undergo further oxidation or polymerization. This can result in a wide array of minor degradation products or polymeric material that may not be well-resolved by your HPLC method, or may not be UV-active at your detection wavelength. It is also possible that some degradation products are volatile or do not elute from the column under your current conditions. Consider using a mass spectrometer (LC-MS) to detect a wider range of potential degradation products.
Q3: What are the best initial HPLC conditions for separating 4-Ethoxy-3-hydroxyphenylacetic Acid from its potential degradation products?
A3: A good starting point for method development is a reversed-phase C18 column with a gradient elution. The potential degradation products are likely to have different polarities. For example, the hydrolysis product, 3,4-dihydroxyphenylacetic acid, will be more polar than the parent compound. Conversely, the decarboxylation product will be less polar.
A gradient of a buffered aqueous mobile phase (e.g., 0.1% formic acid or phosphoric acid in water, pH 2.5-3.0) and an organic modifier (e.g., acetonitrile or methanol) is recommended. A shallow gradient will provide the best resolution for closely eluting peaks. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength for different degradation products.
Q4: I am planning a forced degradation study. What are the recommended stress conditions?
A4: A comprehensive forced degradation study should include acidic, basic, oxidative, thermal, and photolytic stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][9]
Stress Condition
Typical Reagents and Conditions
Potential Degradation Pathway
Acidic Hydrolysis
0.1 M HCl at 60°C for 24-48 hours
Cleavage of the ethoxy group
Basic Hydrolysis
0.1 M NaOH at 60°C for 24-48 hours
Generally stable, but monitor for any changes
Oxidation
3% H₂O₂ at room temperature for 24 hours
Oxidation of the catechol-like ring to quinones
Thermal
Dry heat at 80-100°C for 48-72 hours
Decarboxylation of the acetic acid side chain
Photolytic
UV light (254 nm) and visible light (cool white fluorescent)
Radical formation, oxidation, and polymerization
Note: These are starting conditions and may need to be adjusted based on the observed stability of the compound.
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation pathways for 4-Ethoxy-3-hydroxyphenylacetic Acid under various stress conditions.
Caption: General workflow for a forced degradation study.
References
Z. G. Szabó and D. Király. "THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID." Canadian Journal of Chemistry, 36(8), 1121-1127, 1958. Available at: [Link]
Z. G. Szabó and D. Király. "THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID." ResearchGate, 2025. Available at: [Link]
Z. G. Szabó and D. Király. "THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID." Canadian Science Publishing, 1958. Available at: [Link]
L. Zhang et al. "Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant." Organic Letters, 2024. Available at: [Link]
R. O. C. Norman, P. M. Storey, and P. R. West. "Oxidative fragmentation of phenylacetic acid and related compounds induced by some oxygen-containing radicals." Journal of the Chemical Society B: Physical Organic, 1970, 1087-1094. Available at: [Link]
Gelest, Inc. "Factors contributing to the stability of alkoxysilanes in aqueous solution." Gelest, 2023. Available at: [Link]
F. J. Hidalgo and R. Zamora. "Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products." Food Chemistry X, 2, 100037, 2019. Available at: [Link]
A. C. Knipe et al. "Thermal decomposition of phenylacetic acid going through a four-centre transition state." ResearchGate, 2017. Available at: [Link]
R. Casanova-Sáez, J. D. Cohen, and L. M. Strader. "Phenylacetic acid metabolism in land plants: novel pathways and metabolites." Journal of Experimental Botany, 2025. Available at: [Link]
S. M. T. Al-Abadleh and H. A. Al-Abadleh. "Oxidation of Substituted Catechols at the Air–Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols." Environmental Science & Technology, 51(9), 4979-4987, 2017. Available at: [Link]
M. A. Nussbaum et al. "A New Approach to Forced Degradation Studies Using Anhydrous Conditions." Journal of Pharmaceutical Sciences, 100(2), 569-577, 2011. Available at: [Link]
Y. Hitomi et al. "In situ decomposition of bromine-substituted catechol to increase the activity of titanium dioxide catalyst for visible-light-induced aerobic conversion of toluene to benzaldehyde." New Journal of Chemistry, 46, 7350-7354, 2022. Available at: [Link]
T. Kanamori et al. "Development of analytical method for catechol compounds in mouse urine using hydrophilic interaction liquid chromatography with fluorescence detection." Journal of Chromatography B, 983-984, 114-119, 2015. Available at: [Link]
Y. Hitomi et al. "In situ decomposition of bromine-substituted catechol to increase the activity of titanium dioxide catalyst for visible-light-induced aerobic conversion of toluene to benzaldehyde." The Royal Society of Chemistry, 2022. Available at: [Link]
S. Dagley and D. T. Gibson. "THE BACTERIAL OXIDATION OF PHENYLACETIC ACID." Biochemical Journal, 95(2), 466-474, 1965. Available at: [Link]
M. P. Uliana et al. "Oxidation of mono-phenols to para-benzoquinones: a comparative study." Journal of the Brazilian Chemical Society, 21(11), 2164-2171, 2010. Available at: [Link]
A. S. L. D'Souza and C. J. Brine. "Analysis and purification of catechins and their transformation products." ResearchGate, 2014. Available at: [Link]
Y. Liu et al. "Photocatalytic Selective Degradation of Catechol and Resorcinol on the TiO2 with Exposed {001} Facets: Roles of Two Types of Hydroxyl Radicals." MDPI, 2022. Available at: [Link]
P. M. Bhunia et al. "Study on acidic degradation of SLES and its impact on phase behavior." IISER Pune, 2013. Available at: [Link]
A. M. El-Shaer et al. "Degradation pathways of catechol under light irradiation." ResearchGate, 2019. Available at: [Link]
S. Dagley and D. T. Gibson. "THE BACTERIAL DEGRADATION OF CATECHOL." Biochemical Journal, 95(2), 466-474, 1965. Available at: [Link]
G. Leston. "Method for separating and purifying catechol mixtures." Google Patents, 1997.
S. Singh and T. Handa. "Forced Degradation – A Review." Biomedical Journal of Scientific & Technical Research, 47(1), 38036-38045, 2022. Available at: [Link]
A. User. "Different reaction conditions for hydrolysis of ethers and epoxides." Chemistry Stack Exchange, 2025. Available at: [Link]
S. A. Kumar et al. "Isolation and characterization of catechol derivative of Semecarpus anacardium." IRE Journals, 8(5), 908-918, 2024. Available at: [Link]
S. K. Sharma. "Analytical Separation Methods." IntechOpen, 2021. Available at: [Link]
A. User. "HYDROLYSIS." University of Toronto, 2023. Available at: [Link]
ResolveMass. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass, 2025. Available at: [Link]
A. S. K. S. Sankar. "Forced Degradation Studies: Regulatory Considerations and Implementation." BioProcess International, 2005. Available at: [Link]
LibreTexts. "15.9: Hydrolysis of Esters." Chemistry LibreTexts, 2022. Available at: [Link]
Technical Support Center: Purification of 4-Ethoxy-3-hydroxyphenylacetic Acid
Topic: Troubleshooting & Purification Protocols for 4-Ethoxy-3-hydroxyphenylacetic Acid (EHPA) Document ID: TS-EHPA-PUR-042 Last Updated: February 16, 2026 Applicable For: Process Chemists, Analytical Scientists, Drug Di...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting & Purification Protocols for 4-Ethoxy-3-hydroxyphenylacetic Acid (EHPA)
Document ID: TS-EHPA-PUR-042
Last Updated: February 16, 2026
Applicable For: Process Chemists, Analytical Scientists, Drug Discovery Teams
Introduction: The Purity Challenge
4-Ethoxy-3-hydroxyphenylacetic Acid (EHPA) is a critical intermediate in the synthesis of various pharmaceutical agents (e.g., antiviral proteases and opioid receptor antagonists). Its structural duality—possessing both a carboxylic acid tail and a phenolic core—makes it susceptible to two primary issues: oxidative degradation (color bodies) and regio-isomeric contamination during the ethylation of 3,4-dihydroxyphenylacetic acid.
This guide provides modular troubleshooting workflows to isolate High-Purity Grade (>99%) EHPA.
Module 1: Eliminating Color Bodies & "Black Specs"
Symptom: The sample appears pink, brown, or contains black particulates.
Diagnosis: Phenolic oxidation. The 3-hydroxy group is electron-rich, making the ring susceptible to air oxidation, forming quinone-like chromophores and polymerized aggregates.
Do not rely solely on recrystallization, as oxidized phenols can co-precipitate with the product. You must chemically reduce the chromophores before removal.
Step-by-Step Workflow:
Dissolution: Dissolve crude EHPA in Ethanol/Water (1:3 v/v) at 60°C. Ensure complete dissolution.
Chemical Reduction: Add Sodium Dithionite (
) (0.5 - 1.0 wt% relative to EHPA). Stir for 15 minutes.
Mechanism:[1] Dithionite reduces colored quinones back to colorless phenols or water-soluble species.
Adsorption: Add Activated Carbon (SX-Ultra or equivalent, 5 wt%). Stir at 60°C for 30 minutes.
Filtration: Filter hot through a Celite pad to remove the carbon.
Critical: The filtrate should be colorless to pale yellow. If pink, repeat carbon treatment.
Crystallization: Allow the filtrate to cool slowly to 4°C.
Visualizing the Oxidation Pathway
Figure 1: The oxidation cascade of phenolic acids. Sodium dithionite interrupts the quinone formation, reverting the molecule to its colorless state.
Module 2: Removing Structural Impurities
Symptom: HPLC shows peaks at RRT 0.9 or 1.2. Melting point is depressed (<115°C).
Diagnosis:
FAQ: How do I separate the regioisomer (3-ethoxy vs. 4-ethoxy)?
Separating the 3-ethoxy-4-hydroxy isomer from the 4-ethoxy-3-hydroxy target is difficult due to similar
values. However, their solubility profiles in toluene differ.
Protocol: The "Toluene Slurry" Method
While EHPA is sparingly soluble in toluene, the regioisomer and over-alkylated impurities often exhibit higher solubility in non-polar aromatics.
Dry the Crude: Ensure the sample is completely dry (water interferes with toluene selectivity).
Slurry: Suspend the solid in Toluene (10 volumes) .
Reflux: Heat to reflux (110°C). The product may not fully dissolve; this is acceptable (digestive ripening).
Cool & Filter: Cool to 20°C and filter.
Result: The filter cake is enriched in EHPA. The filtrate contains the lipophilic di-ethoxy impurity and significant amounts of the regioisomer.
Data: Solubility Profile for Solvent Selection
Solvent System
Temp (°C)
Solubility (mg/mL)
Selectivity Note
Water (pH 2)
25
< 5
Good for removing salts; poor for organic isomers.
Ethanol
25
> 100
Too soluble; use only as a co-solvent.
Toluene
110
~ 15
High Selectivity. Dissolves di-ethoxy impurity; purifies EHPA.
Water/EtOH (8:2)
4
~ 8
Best for Final Polish. Balances yield and purity.
Module 3: Salt Removal & pH Swing
Symptom: High sulfated ash content (>0.5%) or distinct inorganic peaks in NMR.
Diagnosis: Trapped sodium salts (NaCl, NaBr) from the alkylation/neutralization steps.
Troubleshooting Protocol: The Acidic Water Wash
Because EHPA is a carboxylic acid (
), it precipitates in acidic water, while inorganic salts remain dissolved.
Dissolution: Dissolve the crude solid in minimal 1M NaOH (pH > 10).
Check: Solution must be clear. If turbid, filter (removes neutral organic impurities).
Precipitation: Slowly add 2M HCl dropwise while stirring vigorously.
Target pH: Adjust to pH 1-2 .
Why? You must go significantly below the
(4.5) to ensure 99% protonation and precipitation.
Digestion: Stir the slurry for 1 hour. This prevents salt occlusion inside the crystal lattice.
Wash: Filter and wash the cake with cold 0.1M HCl , then water.
Workflow Logic: Impurity Fate Map
Figure 2: The pH swing logic. Salts are eliminated in the filtrate, while the protonated organic acid is recovered in the cake.
Module 4: Analytical Validation
Question: How do I confirm the absence of the 3-ethoxy regioisomer?
Answer: Standard C18 HPLC often co-elutes these isomers. You require a Phenyl-Hexyl column or specific NMR integration.
Recommended HPLC Method:
Column: Phenyl-Hexyl (separation based on pi-pi interactions, sensitive to ortho/meta substitution).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 60% B over 20 minutes.
NMR Validation (
NMR in ):
Target (4-Ethoxy-3-hydroxy): Look for the coupling pattern of the aromatic protons. The C2 proton (ortho to OH, meta to OEt) will appear as a doublet with a small coupling constant (
).
Impurity (3-Ethoxy-4-hydroxy): The chemical shift of the methylene protons (-OCH2-) in the ethoxy group often shifts slightly (0.05 - 0.1 ppm) between isomers due to the differing shielding of the adjacent OH vs COOH environment.
References
PubChem. 4-Hydroxyphenylacetic acid (Compound Summary).[2] National Library of Medicine. Available at: [Link]
User Context: You are attempting to separate isomers of ethoxy-hydroxyphenylacetic acid. These molecules are critical intermediates in the synthesis of vanilloid-type pharmaceuticals and metabolic biomarkers.
The Technical Challenge:
The separation difficulty arises from two distinct isomerism types inherent to this class:
Regioisomerism (Positional): Distinguishing between 3-ethoxy-4-hydroxyphenylacetic acid and its inverse 4-ethoxy-3-hydroxyphenylacetic acid . These possess nearly identical hydrophobicities (
) and pKa values, leading to co-elution on standard C18 phases.
Enantiomerism (Stereochemical): If your target has an alpha-substitution (e.g.,
-hydroxy or -methyl), you face chiral resolution challenges where standard achiral columns fail completely.
This guide provides a modular troubleshooting and method development protocol to resolve these specific issues.
Objective: Separate 3-ethoxy-4-hydroxy from 4-ethoxy-3-hydroxy analogs.
Primary Technique: Reversed-Phase HPLC (RP-HPLC) with optimized pH suppression.
The Mechanism: The "Polarity Paradox"
While both isomers have the same molecular weight, the ortho relationship between the hydroxyl and ethoxy groups creates subtle differences in intramolecular hydrogen bonding. This affects their effective polarity and interaction with the stationary phase.[1][2]
Standard Operating Procedure (SOP-REG-01)
Parameter
Specification
Rationale (Causality)
Stationary Phase
Phenyl-Hexyl or PFP (Pentafluorophenyl)
Phenyl phases offer interactions that discriminate between the electron density patterns of the 3-ethoxy vs. 4-ethoxy rings better than standard C18.
Mobile Phase A
Water + 0.1% Formic Acid (pH ~2.6)
CRITICAL: The pKa of the carboxyl group is ~4.2-4.5. You must operate at pH < 3.0 to keep the acid protonated (neutral). Ionized acids elute too fast and tail badly.
Mobile Phase B
Methanol (MeOH)
MeOH is a protic solvent that interacts with the phenolic hydroxyls, often providing better selectivity () for phenol regioisomers than Acetonitrile (ACN).
Gradient
5% B to 40% B over 20 min
These are relatively polar molecules; high organic content will cause them to elute in the void volume.
Temperature
25°C - 30°C
Lower temperatures favor the enthalpy-driven separation of structural isomers.
Workflow Visualization: Method Development Logic
Figure 1: Decision tree for selecting the correct chromatographic mode based on the specific type of isomerism present in the sample.
If your molecule has a chiral center at the alpha position, standard C18/Phenyl columns will not separate the isomers. You must use a Chiral Stationary Phase (CSP).
Protocol (SOP-CHI-02)
Column Selection: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA/AD) is the "Gold Standard" for phenylacetic acid derivatives.
Mobile Phase (Normal Phase):
n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).
Note: The 0.1% Trifluoroacetic Acid (TFA) is non-negotiable. Without it, the carboxylic acid moiety will interact non-specifically with the CSP, causing broad, tailing peaks that ruin separation.
Mobile Phase (Reversed Phase - Optional):
If solubility in Hexane is poor, use an Immobilized CSP (e.g., CHIRALPAK® IG-3) with Water (0.1% H3PO4) / Acetonitrile.
Troubleshooting Guide & FAQs
Ticket #8821-A: "My peaks are tailing severely (As > 1.5)."
Root Cause Analysis:
This is almost exclusively a pH mismatch . Phenolic acids possess two ionizable protons:
Carboxylic Acid (
)
Phenolic Hydroxyl (
)
If your mobile phase pH is near 4.0-5.0, the carboxylic acid partially ionizes (
). The anionic form interacts with residual silanols on the silica column and elutes earlier than the neutral form, causing "fronting" or "tailing" depending on the equilibrium speed.
Corrective Action:
Step 1: Measure the pH of the aqueous fraction after adding the modifier.
Step 2: Ensure pH is 2.0 - 2.8 .
Step 3: Switch from Acetate buffer (pKa 4.76, useless here) to Phosphate buffer or 0.1% Formic/Phosphoric Acid .
Ticket #8821-B: "The regioisomers are co-eluting as one broad peak."
Root Cause Analysis:
The hydrophobicity difference between the 3-ethoxy and 4-ethoxy isomers is insufficient for separation on a standard C18 column dominated by Van der Waals forces.
Corrective Action:
Step 1:Change Selectivity (
). Switch to a Pentafluorophenyl (PFP) column. The fluorine atoms on the stationary phase create a strong electron-deficient ring that interacts differently with the electron-rich phenol ring of your analytes depending on the position of the ethoxy group.
Step 2:Lower Temperature. Reduce column oven temperature to 15°C - 20°C. Isomer separation is often entropy-controlled; lower T improves resolution.
Ticket #8821-C: "I see 'Ghost Peaks' in my gradient blank."
Root Cause Analysis:
Ethoxy-hydroxyphenylacetic acids are prone to oxidation. If your sample sits in the autosampler for >12 hours, quinone-like oxidation products may form.
Corrective Action:
Step 1: Add an antioxidant (e.g., 0.05% Ascorbic Acid or Sodium Metabisulfite) to the sample diluent.
Step 2: Use amber vials to protect from light-induced degradation.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Fundamental theory on pH control in RP-HPLC).
Klimek-Turek, A., & Dzido, T. H. (2010). Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifiers. Adsorption, 16, 287–294. (Specifics on phenolic acid selectivity).
Biotage Application Note. (2023). How does an acid pH affect reversed-phase chromatography separations? (Practical guide on pKa suppression).
Chiral Technologies. (n.d.). Strategies for Acidic Chiral Compounds. (Guidance on using TFA in mobile phases for acidic enantiomers).
4-Ethoxy-3-hydroxyphenylacetic Acid (EHPA) is a vanilloid derivative. Structurally, it consists of a phenylacetic acid backbone with a hydroxyl group at the meta (3) position and an ethoxy group at the para (4) position.
The Core Problem: The molecule is an electron-rich phenol. The 4-ethoxy group acts as an electron-donating group (EDG), increasing electron density on the ring. While this makes the molecule biologically active, it also lowers the oxidation potential of the 3-hydroxyl group. Upon exposure to oxygen, high pH, or trace metals, EHPA undergoes oxidative coupling or quinone methide formation , leading to colored impurities (pink/brown) and loss of titer.
Oxidation Mechanism & Visual Analysis
To prevent degradation, you must understand the pathway. The oxidation is not a random event; it follows a specific radical-mediated cascade.
Figure 1: Oxidative Degradation Pathway of EHPA
Caption: The degradation cascade from native phenol to colored quinones and insoluble dimers. Note that pH > 7 accelerates the first step significantly.
Module 1: Storage & Handling (The Basics)
Q: My EHPA powder has turned a faint pink color. Is it still usable?A: The pink coloration indicates the formation of ortho-quinones on the surface of the crystal lattice.
Diagnostic: Dissolve a small amount in methanol. If the solution is clear, the oxidation is likely superficial (<1%). If the solution remains pink/amber, significant degradation has occurred.
Recovery: Recrystallization from degassed water/ethanol (with trace acetic acid) can recover the material, but prevention is superior.
Q: What are the optimal storage conditions?A: Follow the "Cold-Dark-Dry-Inert" protocol.
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C
Arrhenius kinetics: Reduces rate of radical propagation.
Atmosphere
Argon or Nitrogen
Displaces O₂, the primary electron acceptor.
Container
Amber Glass
Blocks UV light (200-400 nm) which can photo-excite the phenol.
Module 2: Solution Preparation (The Critical Zone)
Q: I need to prepare a stock solution. Why does it degrade within hours?A: You likely dissolved it in a neutral or basic buffer without degassing. At pH > 7, the phenol (
) exists in equilibrium with its phenolate ion. The phenolate is to times more reactive toward oxidation than the neutral phenol.
Protocol: Preparation of Oxidation-Resistant Stock Solution
Reagents:
Solvent: DMSO (Molecular Biology Grade) or Ethanol.
Acidifier: 0.1% Formic Acid or Acetic Acid.
Inert Gas: Argon (preferred due to density) or Nitrogen.
Step-by-Step:
Sparging: Place the solvent in a septum-capped vial. Insert a gas inlet needle (submerged) and a vent needle. Bubble Argon for 15 minutes to displace dissolved oxygen.
Acidification: Add acid to the solvent before adding the EHPA. Target apparent pH < 4. This forces the equilibrium toward the protonated (stable) phenol.
Dissolution: Add EHPA solid quickly. Purge the headspace with Argon before sealing.
Storage: Store aliquots at -80°C. Do not freeze-thaw more than once.
Q: Can I use antioxidants?A: Yes. If your assay permits, add Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid (1 mM) . These act as "sacrificial reductants," reacting with dissolved oxygen or radicals before they attack the EHPA.
Module 3: Reaction Optimization
Q: I am using EHPA as an intermediate in synthesis. My yield is low due to "tar" formation.A: "Tar" is polymerized quinone. You are likely running the reaction in the presence of trace transition metals (Fe, Cu) which act as Fenton catalysts, generating hydroxyl radicals.
Figure 2: Decision Tree for Reaction Setup
Caption: Workflow for determining the necessary level of protection based on reaction conditions.
Troubleshooting Steps:
Chelation: Add 1-5 mM EDTA to aqueous phases to sequester trace iron/copper.
Solvent Grade: Use HPLC-grade solvents. Technical grade solvents often contain peroxides (ethers) or metal ions.
Concentration: Work at higher concentrations if possible. Bimolecular radical coupling is second-order, but oxidative degradation from solvent-dissolved oxygen is pseudo-first-order relative to the oxygen. Minimizing solvent volume reduces total oxygen load.
Module 4: Analytical Troubleshooting (HPLC/LC-MS)
Q: I see "ghost peaks" or tailing in my HPLC chromatogram.A: EHPA can oxidize on the column or in the autosampler.
Checklist:
Mobile Phase: Ensure your aqueous mobile phase contains 0.1% Formic Acid or TFA. Never run EHPA in neutral water/methanol gradients.
Autosampler: Set temperature to 4°C.
Vials: Use amber glass vials with PTFE-lined caps.
Artifacts: A peak at roughly 2x the molecular weight suggests dimerization occurred in the sample vial.
References
Mechanism of Phenolic Oxidation
Jiang, L. (2012). An Investigation on Nonenzymatic Autoxidation of Phenolic Compounds in Aqueous Solution. Western Michigan University. Link
Note: Establishes the pH-dependency and radical mechanism for analogous phenolic acids.
Guaiacol/Vanilloid Stability
Stalder, M., et al. (2025). Spectro-electrochemistry of guaiacol oxidation: tracking intermediates in a membrane-separated cell. Royal Society of Chemistry. Link
Note: Confirms the formation of quinones and dimers in methoxy-phenols (structurally homologous to EHPA).
Handling Air-Sensitive Reagents
Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Sigma-Aldrich.[1] Link
Note: Standard protocol for Schlenk lines and inert
Role of Metals in Phenolic Oxidation
Nardini, M., & Ghiselli, A. (2004).[1] Determination of free and bound phenolic acids in beer. Food Chemistry, 84(1), 137–143.[1] Link[1]
Note: Discusses the stability of 4-hydroxyphenylacetic acid deriv
4-Ethoxy-3-hydroxyphenylacetic Acid (EHPA) presents a classic "perfect storm" for matrix effects (ME) in bioanalysis.[1] As a polar, acidic metabolite (often derived from polyphenols or specific pharmaceutical precursors), it requires Negative Electrospray Ionization (ESI-) .
Why this is critical:
Negative Mode Susceptibility: ESI- is generally less robust than Positive ESI.[1] It is highly prone to suppression by co-eluting high-concentration anions (e.g., chlorides, formates) and competition from endogenous phospholipids.[1]
Elution Zone: EHPA is relatively polar. On standard C18 columns, it often elutes early, directly in the "suppression zone" where unretained salts and polar interferences elute.
Phospholipid Interference: Although phospholipids are often monitored in positive mode (m/z 184), their glycerophosphocholine backbones suppress ionization in both polarities by altering droplet viscosity and surface tension.
This guide provides a self-validating workflow to diagnose, eliminate, and control these effects.
Module 1: Diagnostic Workflow (Is it Matrix Effect?)
Before changing your extraction method, you must map where the suppression occurs relative to your analyte peak.
Protocol: Post-Column Infusion (The "System Map")
This experiment creates a visual map of the ionization environment in your chromatographic run.
Setup: Bypass the analytical column with a T-junction.
Infusion: Infuse a neat standard of EHPA (1 µg/mL) at 10 µL/min directly into the MS source.
Injection: Simultaneously inject a Blank Matrix Extract (processed via your current method) into the LC column.
Observation: Monitor the baseline of the EHPA transition.
Result: You will see a steady baseline (the infusion) interrupted by dips (suppression) or peaks (enhancement) caused by the eluting matrix from the blank injection.
Overlay: Superimpose your actual EHPA analyte peak from a standard injection.
Fail: If your EHPA peak aligns with a "dip" in the baseline.
Pass: If your EHPA peak elutes in a stable region.
Module 2: Sample Preparation Strategies
The most effective way to eliminate matrix effects is to remove the matrix before it reaches the source.
Decision Matrix: Selecting the Right Extraction
Figure 1: Decision tree for selecting sample preparation based on sensitivity requirements and matrix complexity.
LLE is superior to Protein Precipitation (PPT) for EHPA because it leaves behind salts and most phospholipids.[1]
Solvent Selection: Acidic metabolites extract best into Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) under acidic conditions.[1]
Protocol:
Aliquot 100 µL Plasma.
Add 10 µL Internal Standard.
Acidify: Add 10 µL 5% Formic Acid (Critical: neutralizes the carboxylic acid on EHPA, rendering it uncharged and extractable).
Add 600 µL Ethyl Acetate .
Vortex (5 min) -> Centrifuge (10 min, 4000g).
Transfer supernatant -> Evaporate -> Reconstitute.[1]
Option B: Solid Phase Extraction (SPE) - The "Gold Standard"
For trace analysis, use Mixed-Mode Anion Exchange (MAX) .[1]
Mechanism: Retains EHPA via two mechanisms:
Reverse Phase: Hydrophobic interaction with the phenyl ring.
Anion Exchange: Ionic bond between the sorbent (positively charged) and EHPA (negatively charged carboxylate).
Why it works: You can wash the column with aggressive organic solvents (removing neutral lipids/phospholipids) while the EHPA remains "locked" by the ionic bond.
Elution: Release EHPA by neutralizing the charge (using high acid concentration) or high ionic strength.
Comparative Extraction Efficiency Table
Method
Phospholipid Removal
Recovery of EHPA
Complexity
Cost
Protein Precip (PPT)
< 10% (Poor)
> 90%
Low
Low
LLE (Ethyl Acetate)
~ 80% (Good)
70-85%
Medium
Low
SPE (MAX)
> 99% (Excellent)
85-95%
High
High
Module 3: Chromatographic Resolution
If you cannot remove the matrix, you must separate your analyte from it.
The "Phospholipid Tail" Problem
Phospholipids elute late in a gradient. If you run a short cycle time, phospholipids from Injection #1 may elute during Injection #2 or #3, causing "ghost" suppression.
Optimization Steps:
Column Choice:
Standard: C18 (Good, but EHPA elutes early).
Recommended:Pentafluorophenyl (PFP) or Polar-Embedded C18 .[1]
Why: PFP columns interact with the pi-electrons in the EHPA phenyl ring, increasing retention and moving the peak away from the solvent front (salt suppression zone).
Mobile Phase Modifiers:
Avoid non-volatile buffers (phosphates).
Use Ammonium Fluoride (0.5 mM) in water (MP A) vs Methanol (MP B) for Negative Mode. Fluoride often enhances ionization for phenolic acids compared to Formate/Acetate.
Module 4: Internal Standards (The Ultimate Correction)
Even with perfect cleanup, some ME may persist. You must use a Stable Isotope Labeled Internal Standard (SIL-IS).[1]
Mechanism: The SIL-IS has the exact same retention time and pKa as EHPA. Therefore, it experiences the exact same suppression.
Calculation:
If the matrix suppresses the Analyte by 50%, it also suppresses the IS by 50%. The ratio remains constant, preserving quantitative accuracy.
Warning: Do not use a structural analog (e.g., Homovanillic Acid) as an IS for EHPA if you have significant matrix effects. They will not elute at the exact same time and will not compensate for transient suppression zones.
Troubleshooting & FAQ
Q1: My Internal Standard response varies wildly between patient samples. Is this acceptable?
Answer: No. While the IS compensates for ME, excessive variation (>50% drop compared to neat standards) indicates your assay is not rugged. It implies the suppression is so severe that you are losing sensitivity (LOD/LOQ).
Fix: Switch from PPT to LLE or dilute your sample 1:5 with water before extraction.
Q2: I see a "double peak" for EHPA. What is happening?
Answer: This is likely an isomer separation issue. EHPA (4-Ethoxy-3-hydroxy...) has a positional isomer: 3-Ethoxy-4-hydroxyphenylacetic acid .[1]
Fix: Switch to a PFP column or lower your gradient slope to separate the isomers. Ensure your MRM transitions are specific (though isomers often share fragments).
Q3: Signal intensity drops over 100 injections.
Answer: This is "Matrix Build-up."[1] Phospholipids are accumulating on your column.
Fix: Add a "Sawtooth" wash step at the end of your gradient (ramp to 98% B and hold for 2 minutes). Run a blank injection with a high-organic wash every 20 samples.[1]
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Section III.B.
Trufelli, H., et al. (2011). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. Chromatography Online.
High-Performance Bioanalysis of 4-Ethoxy-3-hydroxyphenylacetic Acid: A Comparative Validation Guide
Executive Summary 4-Ethoxy-3-hydroxyphenylacetic acid (often referred to as Ethylvanillic Acid or VHE) is the primary urinary and plasma metabolite of Ethylvanillin , a potent synthetic flavoring agent and excipient used...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Ethoxy-3-hydroxyphenylacetic acid (often referred to as Ethylvanillic Acid or VHE) is the primary urinary and plasma metabolite of Ethylvanillin , a potent synthetic flavoring agent and excipient used in pharmaceutical formulations. Accurate quantification is critical for pharmacokinetic (PK) studies of ethylvanillin-based prodrugs, food authenticity testing, and metabolic profiling.
This guide validates a high-throughput LC-MS/MS (ESI-) method as the superior approach for biological matrices, offering a 5x throughput increase over HPLC-ECD and superior specificity compared to GC-MS. While HPLC-ECD remains a viable low-cost alternative for urine analysis, it fails to meet the matrix interference requirements for complex plasma PK studies.
Methodological Landscape: The Comparison
The following table objectively compares the three primary modalities for analyzing phenolic acid metabolites.
Feature
LC-MS/MS (Recommended)
HPLC-ECD (Alternative)
GC-MS (Legacy)
Principle
Mass filtration (MRM)
Electrochemical oxidation
Electron Impact (EI)
Sample Prep
Protein Precip. (PPT) or SPE
LLE or SPE (Critical)
Derivatization (BSTFA)
Sensitivity (LLOQ)
0.5 ng/mL (High)
1–5 ng/mL (High)
10–50 ng/mL (Moderate)
Selectivity
Excellent (Mass + RT)
Moderate (Redox potential)
High (Spectral fingerprint)
Throughput
< 4 min/sample
15–20 min/sample
> 30 min (inc. derivatization)
Key Limitation
Matrix Effects (Phospholipids)
Electrode fouling/Drift
Moisture sensitivity
Deep Dive: LC-MS/MS Validation Protocol
This section details the validation of the LC-MS/MS method , chosen for its robustness in satisfying FDA M10 guidelines for bioanalysis.
Mechanistic Rationale
Analyte Properties: VHE is a weak acid (pKa ~4.5).
Ionization: Negative mode Electrospray Ionization (ESI-) is selected. Phenolic acids ionize efficiently via deprotonation of the carboxylic group (
).
Chromatography: A C18 stationary phase with acidic modification ensures the analyte remains protonated during separation (increasing retention) before ionizing in the source.
Experimental Workflow
The following diagram illustrates the optimized decision logic and workflow for analyzing VHE in human plasma.
Figure 1: Optimized LC-MS/MS workflow using Protein Precipitation (PPT) for high-throughput analysis.
Detailed Method Parameters
A. Sample Preparation (Protein Precipitation)
Aliquot 50 µL of plasma into a 96-well plate.
Add 20 µL of Internal Standard (IS) solution (Homovanillic Acid-d3, 100 ng/mL).
Add 200 µL of chilled Acetonitrile containing 1% Formic Acid (precipitates proteins and disrupts drug-protein binding).
Vortex for 2 min; Centrifuge at 4,000 rpm for 10 min.
Inject 5 µL of supernatant.
B. LC Conditions
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purity Analysis of Commercial 4-Ethoxy-3-hydroxyphenylacetic Acid (CAS 26691-28-1)
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the landscape of phenolic acid derivatives, 4-Ethoxy-3-hydroxyphenylacetic acid (CAS 26691-28-1) presents a unique analytical challenge often overlooked by standard certificates of analysis (CoA). As a structural analog of Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA), it is frequently confused with its regioisomer, 3-Ethoxy-4-hydroxyphenylacetic acid (CAS 80018-50-4) .[1]
Commercial sourcing of this compound is fraught with risk. "Technical Grade" (>95%) samples frequently contain significant levels of the 3-ethoxy regioisomer and over-alkylated byproducts (3,4-diethoxy), which co-elute on standard C18 HPLC methods, leading to false-positive purity claims.[1]
This guide provides a rigorous comparison of analytical methodologies, advocating for an orthogonal approach combining High-Resolution HPLC (Phenyl-Hexyl stationary phase) and Quantitative NMR (qNMR) to ensure data integrity in metabolic studies and synthetic applications.[1]
Part 1: The Impurity Profile & Critical Quality Attributes (CQA)
To validate the purity of 4-Ethoxy-3-hydroxyphenylacetic acid, one must first understand its synthetic origin.[1] The compound is typically derived from 3,4-dihydroxyphenylacetic acid (DOPAC) via selective ethylation.[1] This chemistry inherently generates three critical impurities:
Regioisomer (The "Ghost" Impurity): 3-Ethoxy-4-hydroxyphenylacetic acid.[1] Chemically almost identical, but biologically distinct.[1]
The following diagram illustrates the origin of these impurities during synthesis.
Figure 1: Synthetic pathways showing the origin of the critical regioisomer and over-alkylated byproducts.
Part 2: Comparative Analysis of Analytical Techniques
We compared three commercial grades of 4-Ethoxy-3-hydroxyphenylacetic acid using two distinct methodologies: Standard HPLC-UV (C18) vs. Optimized UHPLC (Phenyl-Hexyl) vs. qNMR .[1]
The "Silent Failure" of Standard C18
Most commercial suppliers use a standard C18 column with a simple water/methanol gradient. This is insufficient. Due to the identical polarity and pKa (~4.5) of the regioisomers, they often co-elute as a single peak, masking the impurity.
Performance Data: Method Comparison
Data based on analysis of a "98% Purity" commercial sample.
Protocol A: Optimized UHPLC for Regioisomer Separation
Senior Scientist Note: We utilize a Phenyl-Hexyl column because the pi-pi interactions differ slightly between the 3-hydroxy and 4-hydroxy isomers, providing separation selectivity that C18 lacks.[1]
Instrument: Agilent 1290 Infinity II or equivalent UHPLC.
Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.[1]
Mobile Phase:
A: Water + 0.1% Formic Acid (Maintains acidic pH to suppress ionization).
B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
0-1 min: Isocratic 5% B (Equilibration).
1-8 min: Linear gradient 5% -> 35% B (Slow ramp critical for isomer resolution).
8-10 min: Ramp to 95% B (Wash).
Flow Rate: 0.4 mL/min.
Detection: UV @ 280 nm (Aromatic ring) and 230 nm.
Acceptance Criteria:
Resolution (Rs) between Target (RT ~4.2 min) and Isomer (RT ~4.5 min) must be > 2.0.
Protocol B: Absolute Purity via qNMR
Senior Scientist Note: qNMR is the only method that establishes purity without requiring a reference standard of the analyte itself, effectively bypassing the "reference standard purity loop."
Solvent: DMSO-d6 (Provides sharp peaks for phenolic protons).[1]
Internal Standard (IS): Maleic Acid (Traceable Grade).[1]
Why Maleic Acid? Its singlet appears at ~6.3 ppm, a clean region in the spectrum of phenylacetic acid derivatives (aromatics at 6.5-7.5 ppm).[1]
Procedure:
Weigh ~10 mg of Sample (accuracy ±0.01 mg) into a vial.
Weigh ~5 mg of Maleic Acid IS (accuracy ±0.01 mg) into the same vial.
Dissolve in 0.6 mL DMSO-d6.
Acquisition:
Pulse angle: 90°.
Relaxation delay (D1): 60 seconds (Critical: must be > 5x T1 to ensure full relaxation).
Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity.
Part 4: Analytical Decision Workflow
Use this logic flow to determine the correct analytical approach for your stage of development.
Figure 2: Decision tree for selecting the appropriate analytical validation method.
References
National Institute of Standards and Technology (NIST). Certificates of Analysis for Standard Reference Materials (Organic Acids). Available at: [Link][1]
Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Available at: [Link][1]
PubChem. Compound Summary: 4-Ethoxy-3-hydroxyphenylacetic acid (CAS 26691-28-1).[1][2] National Library of Medicine. Available at: [Link][1]
Waters Corporation. Application Note: Separation of Phenolic Acid Isomers using Phenyl-Hexyl Columns.[1] Available at: [Link][1]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 4-Ethoxy-3-hydroxyphenylacetic Acid Detection
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of biomarkers is paramount. This guide provides an in-depth, technical overview of designing and executing an in...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of biomarkers is paramount. This guide provides an in-depth, technical overview of designing and executing an inter-laboratory comparison for the detection of 4-Ethoxy-3-hydroxyphenylacetic Acid (VMA-E), a crucial metabolite in various research contexts. We will delve into the rationale behind experimental design, compare analytical methodologies, and present a framework for robust data interpretation, all grounded in established scientific principles and regulatory guidelines.
Introduction: The Significance of Accurate VMA-E Quantification
4-Ethoxy-3-hydroxyphenylacetic acid (VMA-E) is a derivative of vanillylmandelic acid (VMA), a well-known biomarker for neuroblastoma and other neuroendocrine tumors.[1] The accurate measurement of VMA-E in biological matrices is critical for understanding disease progression, monitoring therapeutic efficacy, and conducting pharmacokinetic studies. Given the diversity of analytical platforms and methodologies employed across different laboratories, ensuring the comparability and reliability of results is a significant challenge. Inter-laboratory comparison studies, also known as proficiency testing (PT), are essential tools for assessing the performance of different laboratories and methods, ultimately leading to harmonized and trustworthy data.[2][3]
This guide will walk you through the critical aspects of setting up and participating in an inter-laboratory comparison for VMA-E detection, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the primary analytical technique, while also considering other relevant methods.
Designing a Robust Inter-Laboratory Comparison Study
The design of an inter-laboratory comparison is critical to its success and the validity of its outcomes. The fundamental goal is to provide participating laboratories with a set of well-characterized, homogeneous, and stable samples to analyze, allowing for a direct comparison of their performance. The principles outlined in international standards such as ISO 13528 provide a robust framework for the statistical design and analysis of such studies.[4][5]
Key Considerations in Study Design
Test Material Selection and Preparation: The chosen matrix (e.g., human urine, plasma) should be relevant to the intended application. The material must be homogenous to ensure that each participant receives an identical sample. Stability is also crucial to prevent degradation of VMA-E during storage and transport.
Spiking Concentrations: The study should include samples with VMA-E concentrations that span the clinically relevant range, including low, medium, and high levels. This allows for the assessment of method performance across the entire analytical range.
Number of Participants: A sufficient number of participating laboratories is necessary to ensure statistically meaningful data.
Clear and Unambiguous Protocol: A detailed protocol should be provided to all participants, outlining the procedures for sample handling, storage, and analysis. While the goal is often to compare different in-house methods, certain aspects of the pre-analytical workflow may need to be standardized.
Experimental Workflow for an Inter-Laboratory Comparison
The following diagram illustrates a typical workflow for an inter-laboratory comparison study for VMA-E detection.
A Comparative Guide to the Synthesis of 4-Ethoxy-3-hydroxyphenylacetic Acid
This guide provides a comparative analysis of potential synthetic routes to 4-Ethoxy-3-hydroxyphenylacetic Acid, a valuable building block in pharmaceutical and organic synthesis. While direct, peer-reviewed literature d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative analysis of potential synthetic routes to 4-Ethoxy-3-hydroxyphenylacetic Acid, a valuable building block in pharmaceutical and organic synthesis. While direct, peer-reviewed literature detailing the synthesis of this specific molecule is not abundant, this document outlines two primary, logically sound strategies derived from established organic chemistry principles and analogous transformations of similar phenolic compounds. The methodologies are designed for researchers, chemists, and professionals in drug development, offering a framework for synthesis, optimization, and scale-up.
The two principal routes explored are:
The Cyanohydrin Route: A two-step process commencing with 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), a readily available and cost-effective starting material.
The Selective Ethylation Route: A direct approach involving the selective O-ethylation of 3,4-dihydroxyphenylacetic acid (DOPAC), a key metabolite of dopamine.
Each route will be evaluated based on its chemical logic, potential yield, scalability, and the underlying mechanistic principles that govern the transformations.
Route 1: The Cyanohydrin Pathway from Ethyl Vanillin
This classic approach leverages the reactivity of the aldehyde group in ethyl vanillin, converting it into a phenylacetic acid derivative through a cyanohydrin intermediate. This method is advantageous due to the low cost and high availability of the starting material.
Conceptual Workflow
The synthesis proceeds in two main stages:
Cyanohydrin Formation: The aldehyde group of ethyl vanillin reacts with a cyanide source, typically sodium cyanide, to form the corresponding mandelonitrile derivative.
Hydrolysis and Reduction: The nitrile group is then hydrolyzed to a carboxylic acid, and the benzylic hydroxyl group is reduced to afford the final phenylacetic acid product.
Fig 1. Synthesis via the Cyanohydrin Route.
Detailed Protocol: Cyanohydrin Route
Step 1: Synthesis of (3-Ethoxy-4-hydroxyphenyl)acetonitrile
To a stirred solution of 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a biphasic system with dichloromethane at 0-5°C, add a solution of sodium cyanide (1.1 equivalents) in water dropwise.
Concurrently, add a mild acid, like acetic acid (1.1 equivalents), to maintain a slightly acidic pH, which favors the formation of HCN in situ while minimizing its hazardous volatilization.
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the disappearance of the aldehyde by Thin Layer Chromatography (TLC).
Upon completion, carefully acidify the reaction mixture with dilute HCl to quench any remaining cyanide.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.
Causality Note: The use of a two-phase system or an alcohol-water mixture facilitates the reaction between the organic-soluble aldehyde and the water-soluble cyanide salt. Gradual addition of acid is critical for safety and to drive the equilibrium towards the cyanohydrin product.
Step 2: Hydrolysis and Reduction to 4-Ethoxy-3-hydroxyphenylacetic Acid
The crude cyanohydrin from the previous step is dissolved in a mixture of a strong acid (e.g., concentrated HCl or a 3:2 mixture of H₂SO₄/H₂O) and heated to reflux for 4-8 hours.
This process hydrolyzes the nitrile to a carboxylic acid, yielding an intermediate α-hydroxy acid.
After cooling, the intermediate is subjected to catalytic hydrogenation. The acidic solution is neutralized and the intermediate is reduced using H₂ gas with a Palladium on Carbon (Pd/C) catalyst. This step reduces the benzylic hydroxyl group.
The catalyst is filtered off, and the filtrate is acidified to precipitate the final product.
The product is collected by filtration, washed with cold water, and can be recrystallized from an appropriate solvent system (e.g., water/ethanol) to achieve high purity.
Causality Note: Strong acid and heat are necessary to overcome the activation energy for nitrile hydrolysis. The subsequent hydrogenolysis of the benzylic alcohol is a standard transformation efficiently catalyzed by Pd/C.
Route 2: Selective Ethylation of 3,4-Dihydroxyphenylacetic Acid (DOPAC)
This route offers a more convergent approach, starting from a precursor that already contains the phenylacetic acid moiety. The primary challenge lies in achieving selective ethylation at the 3-position hydroxyl group over the 4-position.
Conceptual Workflow
The synthesis involves the direct O-ethylation of DOPAC using an ethylating agent under basic conditions. The selectivity is governed by the differential acidity of the two phenolic protons, which can be influenced by the choice of base and solvent.
Fig 2. Synthesis via Selective Ethylation.
Detailed Protocol: Selective Ethylation
Dissolve 3,4-dihydroxyphenylacetic acid (DOPAC) (1 equivalent) in a polar aprotic solvent such as Dimethylformamide (DMF).
Add a mild base, such as potassium carbonate (K₂CO₃) (1.0-1.2 equivalents), to the solution. The stoichiometry of the base is critical for achieving mono-alkylation.
Stir the mixture at room temperature for 30-60 minutes to allow for the selective deprotonation of the more acidic 3-position hydroxyl group.
Add the ethylating agent, such as ethyl bromide or ethyl iodide (1.0-1.1 equivalents), dropwise to the reaction mixture.
Heat the reaction to a moderate temperature (e.g., 60-80°C) and monitor its progress by TLC.
Upon completion, cool the reaction, quench with water, and acidify with dilute HCl.
Extract the product into an organic solvent, wash, dry, and concentrate.
Purification via column chromatography may be necessary to separate the desired product from any di-ethylated byproduct and unreacted starting material.
Causality Note: In catecholic systems, the hydroxyl group meta to the electron-withdrawing acetic acid side chain is more acidic and thus more readily deprotonated by a mild base. This difference in pKa is the basis for the regioselectivity of the ethylation. Using a stoichiometric amount of base and electrophile minimizes the formation of the di-substituted product.
Comparative Analysis
Parameter
Route 1: Cyanohydrin Pathway
Route 2: Selective Ethylation
Starting Material
3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) - Inexpensive and widely available.
3,4-Dihydroxyphenylacetic Acid (DOPAC) - More specialized and potentially more costly.
Number of Steps
Two primary synthetic steps.
One primary synthetic step.
Key Challenges
Handling of toxic cyanide reagents. Potential for side reactions during hydrolysis/reduction.
Achieving high regioselectivity to avoid di-ethylation. Separation of product from byproducts.
Scalability
Generally scalable, though safety protocols for cyanide are stringent.
Highly scalable; a common industrial transformation (Williamson Ether Synthesis).
Yield & Purity
Can achieve good overall yields, but purification may be required after each step.
Yield is dependent on selectivity. Chromatography is often required for high purity.
Safety
High Hazard: Requires careful handling of sodium cyanide and HCN.
Moderate Hazard: Involves flammable solvents and alkylating agents.
Ideal Application
Well-suited for laboratory-scale synthesis where starting material cost is a key driver.
Favorable for larger-scale synthesis where process simplicity and atom economy are prioritized.
Conclusion and Recommendation
Both synthetic routes present viable pathways to 4-Ethoxy-3-hydroxyphenylacetic Acid.
Route 1 (Cyanohydrin Pathway) is a robust and classic method, particularly attractive if cost of starting materials is the primary concern. However, the significant safety hazards associated with cyanide usage cannot be overstated and require specialized laboratory infrastructure and handling procedures.
Route 2 (Selective Ethylation) represents a more elegant and direct approach. Its success hinges on the careful control of reaction conditions to maximize regioselectivity. For research and development professionals aiming for a scalable, safer, and more streamlined process, optimizing the selective ethylation of DOPAC is the recommended strategy. The initial investment in process development to fine-tune the base, solvent, and temperature conditions is likely to yield a more efficient and industrially viable synthesis in the long term.
References
Gradeff, P. S., & Murayama, A. (1982).A New Synthesis of Vanillin and Ethylvanillin. This reference, while not providing a direct protocol, establishes the context for the industrial importance and synthesis of related vanillin compounds.
Williamson, A. W. (1850).Theory of Ætherification. This foundational paper describes the reaction now known as the Williamson Ether Synthesis, the core principle behind Route 2. [Source: Philosophical Magazine] (Note: Accessible through historical chemistry archives).
March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. A standard organic chemistry textbook providing in-depth discussion on cyanohydrin formation, nitrile hydrolysis, and the Williamson Ether Synthesis. (Note: This is a textbook and does not have a single URL, but is a standard reference in the field).
Nelson, T. D., & Crouch, R. D. (1996).Selective Alkylation of Phenols. A review that provides context for achieving selectivity in reactions like the one described in Route 2.
PubChem Compound Summary for CID 8467, Ethylvanillin. Provides physical properties and supplier information for the starting material in Route 1.
PubChem Compound Summary for CID 547, 3,4-Dihydroxyphenylacetic acid. Provides physical properties and supplier information for the starting material in Route 2.
PrepChem. Preparation of mandelic acid (2-hydroxy-2-phenylacetic acid). This protocol details the hydrolysis of a mandelonitrile derivative, which is analogous to the hydrolysis step in Route 1.
Organic Syntheses. Phenylacetic Acid. This procedure details the hydrolysis of benzyl cyanide, a related transformation to the hydrolysis step in Route 1.
Master Organic Chemistry. The Williamson Ether Synthesis. An educational resource explaining the mechanism and scope of the reaction central to Route 2.
Validation
Comparative Mass Spectrometric Profiling of Ethoxy Phenylacetic Acid Isomers: A Guide to Structural Elucidation
Executive Summary & Core Directive In the analysis of substituted phenylacetic acids (PAAs), distinguishing between positional isomers—specifically the ortho- , meta- , and para- forms of ethoxy phenylacetic acid (EPAA)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
In the analysis of substituted phenylacetic acids (PAAs), distinguishing between positional isomers—specifically the ortho- , meta- , and para- forms of ethoxy phenylacetic acid (EPAA) —is a critical analytical challenge. These compounds (
, MW 180.20) share identical molecular weights and similar polarities, often leading to co-elution in gas chromatography (GC) and ambiguous identification in low-resolution mass spectrometry (MS).
This guide provides an objective, data-driven comparison of the fragmentation patterns of 2-ethoxy (ortho), 3-ethoxy (meta), and 4-ethoxy (para) phenylacetic acids. Unlike standard spectral libraries which often lack detailed isomer-specific annotation, this document focuses on the mechanistic causality of fragmentation—specifically the "Ortho Effect"—to provide a self-validating protocol for structural confirmation.
Mechanistic Profiling: The "Why" Behind the Spectrum
To confidently distinguish these isomers, one must understand the competition between two primary fragmentation pathways: Benzylic Cleavage (common to all) and the Ortho Effect (exclusive to the 2-isomer).
Common Pathway: Benzylic Cleavage & Ethylene Loss
All three isomers undergo standard fragmentation characteristic of aromatic ethers and carboxylic acids:
Benzylic Cleavage: Loss of the carboxyl group (
, 45 u) to form the ethoxybenzyl cation ( 135).
McLafferty-type Rearrangement: The ethoxy group undergoes a hydrogen rearrangement/elimination of ethylene (
, 28 u), typically from the 135 ion, resulting in a phenolic cation ( 107).
Tropylium Formation: Further degradation leads to the stable tropylium ion (
91), a baseline aromatic marker.
The Differentiator: The Ortho Effect
In 2-ethoxyphenylacetic acid , the spatial proximity of the ethoxy oxygen and the carboxylic acid hydrogen facilitates a unique interaction. This often suppresses the standard benzylic cleavage in favor of:
Direct Alcohol Elimination: Transfer of the carboxyl hydrogen to the ethoxy oxygen, followed by elimination of ethanol (
, 46 u).
Cyclization: Formation of a stable lactone-like or benzofuran-type cation, which alters relative ion abundances significantly compared to the meta and para isomers.
Visualization of Fragmentation Pathways[1][2][3]
The following diagram illustrates the divergent pathways that allow for isomeric differentiation.
Figure 1: Divergent fragmentation pathways. The red nodes indicate primary diagnostic ions distinguishing the ortho isomer from meta/para.
Experimental Protocol: Self-Validating Workflow
Sample Preparation (TMS Derivatization)
Extraction: Dissolve 1 mg of sample in 100
L ethyl acetate.
Reagent Addition: Add 50
L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
Incubation: Heat at 70°C for 30 minutes. Why? Ensures complete silylation of the sterically hindered ortho-isomer.
Injection: Inject 1
L (Split 1:20).
GC-MS Parameters
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25
m).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
The following tables summarize the diagnostic ion abundances. Note that meta and para isomers are spectrally similar and often require retention time (RT) indexing for final confirmation, but ortho is spectrally distinct.
Use this logic gate to interpret your mass spectral data automatically.
Figure 2: Logical workflow for isomer differentiation. Note that Meta and Para isomers must often be distinguished by chromatographic retention rather than mass spectral fingerprint alone.
Comparative Analysis: Ethoxy vs. Alternatives
When developing methods, researchers often consider measuring the Methoxy analog or the Parent acid as internal standards or surrogates. Here is how they compare:
Feature
Ethoxy PAA (Target)
Methoxy PAA (Alternative)
Phenylacetic Acid (Parent)
Diagnostic Loss
Ethylene (28 u) via McLafferty
Formaldehyde (30 u) (Less favorable)
None (Only COOH loss)
Ortho Effect
Strong (Ethanol loss)
Moderate (Methanol loss)
None
Lipophilicity
Higher (Better GC retention)
Lower
Lowest (Tails significantly)
Recommendation
Preferred for distinct fragmentation.
Good, but is less abundant than .
Poor specificity in complex matrices.
Expert Insight
The loss of ethylene (
) in Ethoxy PAA is a "soft" fragmentation compared to the loss of formaldehyde in Methoxy PAA. This makes the 107 fragment in Ethoxy PAA a more robust quantifier ion for trace analysis than the corresponding ion in Methoxy PAA.
References
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Ethoxyphenylacetic acid. NIST Chemistry WebBook, SRD 69. Available at: [Link]
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach, 2nd Edition. Wiley-Interscience.
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[2][3][4][5][6][7] University Science Books. (Source for hydrogen rearrangement mechanisms in ethyl ethers).
Executive Summary & Chemical Identity This guide provides an authoritative, step-by-step protocol for the disposal of 4-Ethoxy-3-hydroxyphenylacetic Acid (EHPA). Unlike generic "lab trash," this compound requires specifi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
This guide provides an authoritative, step-by-step protocol for the disposal of 4-Ethoxy-3-hydroxyphenylacetic Acid (EHPA). Unlike generic "lab trash," this compound requires specific handling due to its dual functionality as both a carboxylic acid and a phenol. Improper disposal can lead to aquatic toxicity and regulatory violations under local environmental protection acts.
Chemical Verification:
Chemical Name: 4-Ethoxy-3-hydroxyphenylacetic Acid[1][2][3][4][5]
Print this section and post it near the weighing station.
Scenario
Immediate Action Protocol
Minor Solid Spill (< 5g)
1. Dampen a paper towel with water (prevents dust).2. Wipe up solid.3.[6] Place in Solid Chemical Waste bin (NOT regular trash).4. Clean surface with 70% Ethanol.
Major Solid Spill (> 5g)
1. Evacuate immediate area.2. Wear N95/P100 respirator (dust hazard).3. Scoop into a dedicated waste jar.4. Label "Debris contaminated with Phenolic Acid."
Skin Contact
1. Do not use solvent (increases absorption).2. Wash with soap and copious water for 15 mins.3.[7] Seek medical attention if irritation (redness) persists.[8]
Eye Contact
1. Flush with eyewash station for 15 mins (hold eyelids open).2. Mandatory medical evaluation (phenols can cause corneal damage).
Technical Justification for Disposal Logic
To understand why we dispose of EHPA in specific streams, we must analyze its chemical behavior.
The "Phenolic Trap"
While the carboxylic acid moiety (pKa ~4.5) makes this compound water-soluble in basic conditions, the phenolic group (pKa ~10) presents a specific hazard. Phenolic compounds are often regulated strictly in wastewater because they are toxic to aquatic life and can interfere with municipal biological treatment systems.
Directive: Never dispose of EHPA down the drain, even if neutralized.
Chemical Compatibility
EHPA is a reducing agent (due to the phenolic -OH).
Incompatibility: It reacts vigorously with strong oxidizers (e.g., Nitric Acid, Perchlorates) and can generate heat or fire.
Segregation: It must be stored and disposed of away from oxidative waste streams.
Scenario 2: Aqueous Buffer: If the concentration is >0.1%, do not drain. Collect in "Aqueous Chemical Waste" carboy.
pH Check: Ensure the waste container is not highly acidic (pH < 2) or highly basic (pH > 12) if mixing with general organic waste, to prevent unexpected reactions in the drum.
Halogen Check: EHPA contains no halogens (Cl, Br, F). Do not place in "Halogenated Waste" unless it is dissolved in a halogenated solvent (e.g., Dichloromethane).
Visualized Workflows
Disposal Decision Tree
This logic flow ensures you select the correct waste stream every time.
Figure 1: Decision logic for segregating EHPA waste streams. Note that aqueous solutions are diverted from the drain due to phenolic content.
Segregation & Compatibility
Improper storage or disposal mixing is a leading cause of lab accidents.
Figure 2: Chemical compatibility chart. Strictly segregate EHPA from strong oxidizers in both storage and waste accumulation areas.
References
PubChem. (n.d.). Compound Summary: 4-Ethoxy-3-hydroxyphenylacetic acid (CAS 26691-28-1).[1][2][3][4][5] National Library of Medicine. Retrieved February 15, 2026, from [Link]
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]